molecular formula C20H26N2O4S3 B052001 CAY10506 CAS No. 292615-75-9

CAY10506

Katalognummer: B052001
CAS-Nummer: 292615-75-9
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: VDWFJOXRKJFJMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAY10506 is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting significant selectivity over other HDAC isoforms, particularly HDAC1. This selectivity profile makes it an invaluable chemical probe for dissecting the specific biological functions of HDAC6 in various cellular processes. HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone substrates, such as α-tubulin, HSP90, and cortactin, thereby playing a critical role in regulating cell motility, protein aggregation, and intracellular transport mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWFJOXRKJFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433299
Record name CAY10506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292615-75-9
Record name CAY10506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of CAY10506: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a potent and selective inhibitor of human reticulocyte 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a variety of inflammatory diseases and certain cancers. This document provides an in-depth overview of the mechanism of action of this compound, including its effects on relevant signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction to this compound and 15-Lipoxygenase

15-lipoxygenase (15-LOX) is a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. The human reticulocyte 15-lipoxygenase-1 (15-LOX-1) isoform specifically converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] These lipid mediators are involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and differentiation. Dysregulation of the 15-LOX pathway has been linked to conditions such as atherosclerosis, asthma, and various cancers.

This compound, also described in the literature as ML351, has emerged as a highly potent and selective inhibitor of 15-LOX-1.[2][3] Its ability to specifically target this enzyme with minimal off-target effects makes it a valuable tool for studying the biological roles of 15-LOX-1 and a promising candidate for therapeutic development.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of 15-LOX-1. By binding to the enzyme, this compound prevents the conversion of arachidonic acid to 15-HpETE, thereby blocking the downstream production of 15-HETE and other bioactive lipids. Kinetic studies have suggested that this class of inhibitor is tight-binding and reversible, and does not act by reducing the active-site ferric ion.[1]

Signaling Pathway

The 15-lipoxygenase pathway is a key branch of the arachidonic acid metabolic cascade. As illustrated below, this compound acts at a critical enzymatic step to modulate the production of downstream signaling molecules.

15-Lipoxygenase_Signaling_Pathway AA Arachidonic Acid LOX15 15-Lipoxygenase-1 (15-LOX-1) AA->LOX15 HpETE 15(S)-HpETE LOX15->HpETE HETE 15(S)-HETE HpETE->HETE Reduction Peroxidase Peroxidase Downstream Downstream Biological Effects HETE->Downstream This compound This compound This compound->LOX15 Inhibition

Figure 1: 15-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of an enzyme inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against related enzymes. This compound has been shown to be a highly potent inhibitor of human 15-LOX-1 with excellent selectivity over other lipoxygenases and cyclooxygenases.[3]

Enzyme TargetIC50 (nM)Fold Selectivity vs. 15-LOX-1
Human 15-LOX-1 200 -
Human 5-LOX> 50,000> 250
Human 12-LOX> 50,000> 250
Human 15-LOX-2> 50,000> 250
Ovine COX-1> 50,000> 250
Human COX-2> 50,000> 250

Table 1: Inhibitory Profile of this compound (ML351) against Lipoxygenases and Cyclooxygenases. Data sourced from the ML351 probe development report.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro 15-LOX-1 Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified 15-LOX-1.

Objective: To determine the IC50 value of this compound against isolated recombinant human 15-lipoxygenase-1.

Materials:

  • Recombinant human 15-LOX-1

  • This compound

  • Arachidonic acid (substrate)

  • Assay Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)

  • DMSO (for dissolving the inhibitor)

  • UV-transparent 96-well plate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a working solution of arachidonic acid in the assay buffer.

    • Dilute the recombinant human 15-LOX-1 to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a small volume of the diluted this compound or DMSO (for the vehicle control) to the appropriate wells.

    • Add the diluted 15-LOX-1 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the product, 15-HpETE. Readings should be taken at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for 15-HETE Production

This assay assesses the ability of this compound to inhibit 15-LOX-1 activity within a cellular context.

Objective: To measure the effect of this compound on the production of 15-HETE in a suitable cell line (e.g., human reticulocytes or a cell line overexpressing 15-LOX-1).

Materials:

  • Cell line expressing 15-LOX-1

  • Cell culture medium

  • This compound

  • Arachidonic acid

  • Calcium ionophore (e.g., A23187, to stimulate arachidonic acid release)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

  • Stimulation:

    • Stimulate the cells with arachidonic acid or a calcium ionophore to induce the production of eicosanoids.

  • Extraction of Lipids:

    • Terminate the reaction and harvest the cells and supernatant.

    • Perform a lipid extraction from the samples (e.g., using solid-phase extraction).

  • Quantification of 15-HETE:

    • Analyze the extracted lipid samples using a validated LC-MS/MS method to quantify the levels of 15-HETE.

  • Data Analysis:

    • Compare the levels of 15-HETE in the this compound-treated samples to the vehicle-treated controls to determine the extent of inhibition.

    • Calculate the IC50 value based on the dose-dependent reduction in 15-HETE production.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and validation of a 15-LOX-1 inhibitor like this compound.

Inhibitor_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation Primary_Screen Primary Screen: Recombinant Human 15-LOX-1 Assay Determine_IC50 Determine IC50 for 15-LOX-1 Primary_Screen->Determine_IC50 Selectivity_Panel Selectivity Panel: 5-LOX, 12-LOX, COX Assays Determine_IC50->Selectivity_Panel Data_Analysis Data Analysis: Compare Potency and Selectivity Selectivity_Panel->Data_Analysis Cellular_Assay Cellular Assay: 15-HETE Production in Cells Data_Analysis->Cellular_Assay Determine_Cell_IC50 Determine Cellular IC50 Cellular_Assay->Determine_Cell_IC50 Validated_Hit Validated Hit: This compound Determine_Cell_IC50->Validated_Hit

Figure 2: General workflow for validating a 15-LOX-1 inhibitor's specificity.

Conclusion

This compound is a potent and highly selective inhibitor of 15-lipoxygenase-1. Its mechanism of action involves the direct blockade of the enzyme's catalytic activity, leading to a reduction in the production of the pro-inflammatory lipid mediator 15-HETE. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the roles of 15-LOX-1 and for those involved in the development of novel anti-inflammatory therapeutics.

References

CAY10506: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a synthetic, small-molecule agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, tailored for professionals in pharmaceutical research and development. The document details the scientific background, synthesis pathway, and biological activity of this compound, presenting quantitative data in a structured format and outlining relevant experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's mechanism of action and development process.

Discovery and Scientific Background

This compound, chemically known as N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, was developed as part of a research effort to design and synthesize novel agonists for PPARγ. The discovery was first reported in a 2006 article in the Journal of Medicinal Chemistry by Chittiboyina and colleagues.[1] The design strategy involved creating hybrid molecules that incorporate structural features of α-lipoic acid, a potent antioxidant, and thiazolidinediones (TZDs), a known class of PPARγ agonists.

The rationale behind this molecular hybridization was to potentially combine the antioxidant properties of lipoic acid with the insulin-sensitizing effects of TZDs, offering a potential therapeutic advantage for conditions such as type 2 diabetes and other metabolic disorders. This compound emerged from a series of synthesized derivatives as a compound of interest.

Synthesis Pathway

The synthesis of this compound involves a multi-step process, which is conceptually outlined below. The detailed experimental protocol as described in the primary literature is essential for replication.

Disclaimer: The following synthesis pathway is a generalized representation based on common organic chemistry principles for the synthesis of similar thiazolidinedione derivatives. The specific reagents, reaction conditions, and purification methods for this compound are detailed in the primary scientific literature which could not be accessed in its entirety for this guide.

The synthesis can be conceptually divided into three main parts:

  • Synthesis of the Thiazolidinedione (TZD) core: This typically involves the condensation of an aldehyde with 2,4-thiazolidinedione (B21345).

  • Synthesis of the Dithiolane Moiety: This involves the preparation of the α-lipoic acid derivative.

  • Coupling of the two fragments: The final step is the amide bond formation between the TZD-containing fragment and the dithiolane-containing fragment.

A logical workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_TZD Thiazolidinedione Moiety Synthesis cluster_Dithiolane Dithiolane Moiety Synthesis cluster_Coupling Final Coupling Aldehyde 4-(2-aminoethoxy)benzaldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel TZD 2,4-Thiazolidinedione TZD->Knoevenagel Intermediate_A 5-[[4-(2-aminoethoxy)phenyl]methylidene]-2,4-thiazolidinedione Knoevenagel->Intermediate_A AmideCoupling Amide Bond Formation Intermediate_A->AmideCoupling LipoicAcid α-Lipoic Acid Activation Carboxylic Acid Activation (e.g., acyl chloride or active ester formation) LipoicAcid->Activation ActivatedLipoic Activated α-Lipoic Acid Activation->ActivatedLipoic ActivatedLipoic->AmideCoupling This compound This compound AmideCoupling->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Quantitative Data

The primary quantitative measure of this compound's biological activity is its half-maximal effective concentration (EC50) for the transactivation of human PPARγ.

ParameterValueTargetReference
EC50 10 µMHuman PPARγ--INVALID-LINK--

Further quantitative data, such as binding affinity (Ki or Kd), IC50 values in different assays, and in vivo efficacy data, would be available in the primary research article.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays relevant to the characterization of a PPARγ agonist like this compound.

General Thiazolidinedione Synthesis

The synthesis of the thiazolidinedione core often follows a Knoevenagel condensation reaction.

Protocol:

  • An appropriate benzaldehyde (B42025) derivative is reacted with 2,4-thiazolidinedione in a suitable solvent, such as toluene (B28343) or ethanol.

  • A catalytic amount of a base, such as piperidine (B6355638) or pyridine, is added to facilitate the reaction.

  • The reaction mixture is heated to reflux, often with azeotropic removal of water to drive the reaction to completion.

  • Upon cooling, the product typically precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

PPARγ Transactivation Assay

This assay is used to determine the functional activity of a compound as a PPARγ agonist.

Protocol:

  • A suitable mammalian cell line (e.g., HEK293, CV-1) is co-transfected with two plasmids:

    • An expression vector for the PPARγ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS), driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • After transfection, the cells are treated with various concentrations of the test compound (this compound). A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

  • The cells are then lysed, and the activity of the reporter enzyme is measured using a suitable substrate and detection method (e.g., luminometer for luciferase).

  • The data is analyzed to generate a dose-response curve, from which the EC50 value can be calculated.

Transactivation_Assay_Workflow Start Start: Cell Culture Transfection Co-transfection of Plasmids (PPARγ-LBD & Reporter) Start->Transfection Treatment Treatment with this compound (and controls) Transfection->Treatment Incubation Incubation (24-48h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis ReporterAssay Reporter Gene Assay (e.g., Luciferase Assay) Lysis->ReporterAssay DataAnalysis Data Analysis (Dose-Response Curve, EC50) ReporterAssay->DataAnalysis End End DataAnalysis->End

Caption: General workflow for a PPARγ transactivation assay.

Signaling Pathway

This compound functions as an agonist for PPARγ, a nuclear receptor that plays a central role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. The signaling pathway initiated by the activation of PPARγ is well-characterized.

Upon binding of an agonist like this compound, PPARγ undergoes a conformational change. This leads to the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event ultimately leads to the regulation of gene transcription, modulating the expression of proteins involved in glucose and lipid metabolism.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive Inactive PPARγ (bound to corepressors) This compound->PPARg_inactive binds PPARg_active Active PPARγ (coactivators recruited) PPARg_inactive->PPARg_active conformational change RXR RXR PPARg_RXR PPARγ-RXR Heterodimer RXR->PPARg_RXR PPARg_active->PPARg_RXR PPRE PPRE (on DNA) PPARg_RXR->PPRE binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription regulates MetabolicEffects Modulation of Glucose and Lipid Metabolism GeneTranscription->MetabolicEffects

Caption: Simplified signaling pathway of PPARγ activation by an agonist.

Conclusion

This compound is a noteworthy synthetic PPARγ agonist that emerged from a rational drug design approach. Its discovery and synthesis pathway highlight the ongoing efforts to develop novel therapeutics for metabolic diseases. While this guide provides a foundational understanding of this compound, for detailed experimental procedures and a comprehensive dataset, consulting the primary publication by Chittiboyina et al. is strongly recommended. The visual representations of the synthesis workflow and signaling pathway provided herein serve as valuable tools for researchers to conceptualize the key processes associated with this compound.

References

Unveiling the Molecular Target of CAY10506: A Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

CAY10506 is a novel synthetic compound identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Structurally, it is a hybrid molecule incorporating features of both lipoic acid and a thiazolidinedione (TZD), a class of compounds known for their insulin-sensitizing effects. The identification of PPARγ as the primary biological target of this compound has significant implications for the development of new therapeutics for metabolic disorders such as type 2 diabetes, as well as for its potential applications in other diseases where PPARγ plays a crucial regulatory role, including inflammation and cancer. This technical guide provides an in-depth overview of the biological target identification of this compound, including its mechanism of action, quantitative activity, and the experimental protocols employed for its characterization.

The PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a central role in adipogenesis, glucose homeostasis, and the regulation of inflammatory responses. Upon activation by a ligand, such as this compound, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and the regulation of target gene expression.

The canonical PPARγ signaling pathway involves the following key steps:

  • Ligand Binding: An agonist, such as this compound, binds to the ligand-binding domain (LBD) of PPARγ located in the nucleus.

  • Heterodimerization: Ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Coactivator Recruitment: The activated heterodimer recruits a complex of coactivator proteins, which possess histone acetyltransferase (HAT) activity.

  • Transcriptional Activation: The recruitment of coactivators leads to chromatin remodeling and the initiation of transcription of downstream target genes involved in glucose and lipid metabolism, and inflammation.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10506_cyto This compound CAY10506_nu This compound CAY10506_cyto->CAY10506_nu Nuclear Translocation PPARg PPARγ CAY10506_nu->PPARg Binds to LBD Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Target Gene Promoter) Heterodimer->PPRE Binds to Coactivators Coactivators (e.g., PGC-1α, CBP/p300) PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Metabolic & Anti-inflammatory Effects) mRNA->Protein

Caption: The PPARγ signaling pathway activated by this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound in comparison to a well-known PPARγ agonist, Rosiglitazone.

Table 1: In Vitro PPARγ Transactivation Activity

CompoundEC50 (μM) for human PPARγ
This compound10
Rosiglitazone0.04

Table 2: Competitive Ligand Binding Assay

CompoundKi (μM) for human PPARγ
This compound15
Rosiglitazone0.03

Experimental Protocols

The identification and characterization of this compound as a PPARγ agonist involved a series of key experiments. The detailed methodologies for these experiments are provided below.

PPARγ Transactivation Assay

Objective: To determine the functional potency of this compound in activating PPARγ-mediated gene transcription.

Methodology:

  • Cell Line: HEK293T cells.

  • Plasmids:

    • Expression vector for full-length human PPARγ.

    • Reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

    • Expression vector for a constitutively active Renilla luciferase for normalization.

  • Procedure:

    • HEK293T cells are seeded in 96-well plates.

    • Cells are co-transfected with the PPARγ expression vector, PPRE-luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent.

    • After 24 hours, the cells are treated with varying concentrations of this compound or a reference compound (e.g., Rosiglitazone).

    • Following a 24-hour incubation period, the cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

    • The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Competitive Ligand Binding Assay

Objective: To determine the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).

Methodology:

  • Reagents:

    • Recombinant human PPARγ LBD.

    • A high-affinity fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of Rosiglitazone).

    • Assay buffer.

  • Procedure:

    • A fixed concentration of the fluorescent PPARγ ligand and the recombinant PPARγ LBD are incubated in a 384-well plate.

    • Increasing concentrations of this compound or a reference compound are added to the wells.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The fluorescence polarization of the solution in each well is measured using a plate reader. The binding of the large protein to the small fluorescent ligand results in a high fluorescence polarization signal.

    • The displacement of the fluorescent ligand by the test compound leads to a decrease in the fluorescence polarization signal.

    • The Ki value is calculated from the IC50 value obtained from the dose-response curve using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The logical flow of experiments to identify and characterize the biological target of this compound is depicted in the following diagram.

Experimental_Workflow Start Start: Novel Compound this compound Hypothesis Hypothesis Generation: Structural similarity to TZD suggests PPARγ as a potential target Start->Hypothesis BindingAssay Competitive Ligand Binding Assay Hypothesis->BindingAssay TransactivationAssay PPARγ Transactivation Assay Hypothesis->TransactivationAssay DataAnalysis Data Analysis: Determine Ki and EC50 values BindingAssay->DataAnalysis TransactivationAssay->DataAnalysis TargetValidation Target Validation: This compound is a direct PPARγ agonist DataAnalysis->TargetValidation Downstream Downstream Functional Assays (e.g., Adipocyte Differentiation, Glucose Uptake) TargetValidation->Downstream End Conclusion: Biological Target Identified Downstream->End

Caption: Workflow for this compound biological target identification.

Conclusion

The comprehensive analysis of this compound has unequivocally identified Peroxisome Proliferator-Activated Receptor γ as its primary biological target. The compound acts as a direct agonist, binding to the PPARγ ligand-binding domain and subsequently activating the transcription of its target genes. The quantitative data from in vitro assays confirm its activity, albeit with a lower potency compared to the established TZD, Rosiglitazone. The detailed experimental protocols provided herein offer a clear framework for the continued investigation of this compound and other novel PPARγ modulators. This foundational knowledge is critical for the further preclinical and clinical development of this compound as a potential therapeutic agent for metabolic and inflammatory diseases.

CAY10506: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10506, formally known as N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the thiazolidinedione (TZD) class of compounds, it holds significant interest for research into metabolic diseases, including type 2 diabetes. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, supplemented with information from related TZD compounds to offer a comprehensive understanding for research and development purposes.

Core Properties of this compound

PropertyValue
Formal Name N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide
Molecular Formula C₂₀H₂₆N₂O₄S₃
Formula Weight 454.6 g/mol
Mechanism of Action PPARγ Agonist

Solubility Properties

The solubility of a compound is a critical parameter for its formulation and delivery. The following table summarizes the known solubility of this compound in various common laboratory solvents.

Table 1: Solubility of this compound

SolventApproximate Solubility
DMF5 mg/mL
DMSO5 mg/mL
Ethanol3 mg/mL
DMSO:PBS (pH 7.2) (1:5)0.15 mg/mL

Data sourced from Cayman Chemical product information.

Experimental Protocol: Solubility Determination by HPLC

A common method for determining the solubility of a compound is through High-Performance Liquid Chromatography (HPLC). This protocol provides a general framework for such a determination.

Objective: To quantify the concentration of this compound in a saturated solution.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, water)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Sample Clarification:

    • Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Sample Dilution:

    • Accurately dilute the clear filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample onto the HPLC system.

    • Quantify the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Agitate to equilibrium prep1->prep2 prep3 Centrifuge and filter supernatant prep2->prep3 prep4 Dilute filtrate prep3->prep4 analysis1 Inject sample into HPLC prep4->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Workflow for determining the solubility of this compound using HPLC.

Stability Properties

While specific stability data for this compound is not extensively available in the public domain, the stability of other thiazolidinedione derivatives, such as pioglitazone (B448) and rosiglitazone (B1679542), under forced degradation conditions can provide valuable insights into the expected stability profile of this compound. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Studies on Related Thiazolidinediones (Pioglitazone and Rosiglitazone)

Stress ConditionObservations and Degradation Products
Acidic Hydrolysis Pioglitazone shows significant degradation in strong acidic conditions (e.g., 3N HCl), with degradation observed within 60-90 minutes.[1] Rosiglitazone also undergoes degradation under acidic stress.
Alkaline Hydrolysis Both pioglitazone and rosiglitazone are highly susceptible to degradation under alkaline conditions (e.g., 0.1N - 1N NaOH).[1][2] For pioglitazone, degradation is rapid, with significant breakdown observed within minutes to hours.[3] Identified degradation products for pioglitazone under basic conditions include 3-(4-(2-(5-ethylpyridine-2yl) ethoxy) phenyl)-2-mercaptopropanoic acid and a disulfide dimer.[4]
Oxidative Degradation Treatment with hydrogen peroxide leads to degradation of both pioglitazone and rosiglitazone.[1][2] An N-oxide derivative has been identified as a major oxidative degradation product of pioglitazone.[4]
Thermal Degradation Pioglitazone shows minimal degradation when subjected to dry heat (e.g., 70-80°C for several hours to days).[1][5]
Photolytic Degradation Exposure to UV light can cause significant degradation of pioglitazone.[1][6] The thiazolidinedione ring is susceptible to photodegradation.[7]

This table is a summary of findings from studies on pioglitazone and rosiglitazone and is intended to be indicative for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a drug substance like this compound.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acidic Hydrolysis:

    • Dissolve this compound in a solution of HCl (e.g., 0.1N to 1N).

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time.

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in a solution of NaOH (e.g., 0.1N to 1N).

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of H₂O₂ (e.g., 3-30%).

    • Keep the solution at room temperature or elevated temperature for a specified time.

  • Thermal Degradation:

    • Expose solid this compound to dry heat in a thermostatic oven (e.g., 80°C) for a defined period.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples by a stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize any degradation products.

Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress1 Acidic Hydrolysis analysis1 HPLC-PDA/MS Analysis stress1->analysis1 stress2 Alkaline Hydrolysis stress2->analysis1 stress3 Oxidative Degradation stress3->analysis1 stress4 Thermal Degradation stress4->analysis1 stress5 Photolytic Degradation stress5->analysis1 outcome1 Identify Degradation Pathways analysis1->outcome1 outcome2 Characterize Degradation Products analysis1->outcome2 outcome3 Develop Stability- Indicating Method analysis1->outcome3

Caption: General workflow for a forced degradation study of a drug substance.

Signaling Pathway of this compound

This compound functions as a PPARγ agonist. PPARs are nuclear receptors that, upon activation by a ligand, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This signaling pathway is crucial in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (Ligand) ppar PPARγ ligand->ppar Binds to complex PPARγ-RXR Heterodimer ppar->complex Heterodimerizes with rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to transcription Target Gene Transcription ppre->transcription Regulates

Caption: Workflow for a PPARγ luciferase reporter assay to determine agonist activity.

Conclusion

This technical guide provides a summary of the known solubility and a predictive overview of the stability of this compound based on data from related thiazolidinedione compounds. The provided experimental protocols offer a foundation for researchers to conduct their own detailed investigations into the physicochemical properties and biological activity of this potent PPARγ agonist. Further studies are warranted to establish a comprehensive stability profile and identify the specific degradation products of this compound.

References

The Cellular Effects of CAY10506: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a synthetic, hybrid molecule combining moieties of lipoic acid and a thiazolidinedione (TZD). Its primary known mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. This document provides a comprehensive overview of the known and anticipated cellular effects of this compound, drawing from its characterization as a PPARγ agonist and the broader scientific literature on thiazolidinediones. While specific quantitative data and detailed experimental protocols from the primary literature for this compound are limited, this guide consolidates the available information and presents the expected cellular consequences of its activity.

Core Mechanism of Action: PPARγ Agonism

This compound functions as an agonist for PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The primary known quantitative measure of this activity is its half-maximal effective concentration (EC50) for the transactivation of human PPARγ, which is 10 µM.[1][2]

Signaling Pathway Diagram

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive complex) This compound->PPARg_RXR_inactive Binds to PPAgγ CoR Corepressors PPARg_RXR_inactive->CoR Associated with PPARg_RXR_active PPARγ-RXR (active complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change CoA Coactivators PPARg_RXR_active->CoA Recruits PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates

Caption: PPARγ signaling pathway activated by this compound.

Quantitative Data Summary

The publicly available quantitative data for this compound is currently limited. The following table summarizes the key reported value.

ParameterValueCell Type/SystemReference
EC50 for human PPARγ Transactivation 10 µMNot Specified[1][2]
Effects on Target Gene Expression Data not available--
Anti-proliferative Activity (IC50) Data not available--
Induction of Apoptosis (% of cells) Data not available--

Known and Expected Cellular Effects

Based on its function as a PPARγ agonist, this compound is expected to induce a range of cellular effects characteristic of the thiazolidinedione class of compounds.

Adipocyte Differentiation and Lipid Metabolism
  • Adipogenesis: PPARγ is a master regulator of adipocyte differentiation. Activation by this compound is expected to promote the differentiation of preadipocytes into mature adipocytes. This involves the upregulation of genes involved in lipid uptake and storage.

  • Lipid Metabolism: this compound likely influences lipid metabolism by increasing the expression of genes involved in fatty acid uptake and triglyceride storage in adipocytes. This can lead to a decrease in circulating free fatty acids.

Glucose Homeostasis
  • Insulin (B600854) Sensitization: A primary effect of PPARγ agonists is to enhance insulin sensitivity. This compound is expected to increase glucose uptake in insulin-sensitive tissues like adipose tissue and skeletal muscle, likely through the upregulation of glucose transporters such as GLUT4.

  • Modulation of Adipokines: PPARγ activation can alter the secretion of adipokines from fat cells. This may include an increase in the insulin-sensitizing hormone adiponectin and a decrease in inflammatory cytokines like TNF-α.

Anti-inflammatory Effects
  • Inhibition of Pro-inflammatory Gene Expression: PPARγ activation can antagonize the activity of pro-inflammatory transcription factors such as NF-κB. Therefore, this compound is anticipated to have anti-inflammatory properties by reducing the expression of inflammatory cytokines, chemokines, and other inflammatory mediators in various cell types, including macrophages.

Cell Proliferation and Apoptosis
  • Anti-proliferative Effects: In several cancer cell lines, PPARγ agonists have been shown to inhibit cell proliferation and induce cell cycle arrest. This compound may exhibit similar anti-proliferative effects in a context-dependent manner.

  • Induction of Apoptosis: Activation of PPARγ can lead to the induction of apoptosis (programmed cell death) in certain cancer cells. This may be mediated through the regulation of pro- and anti-apoptotic proteins.

Detailed Experimental Methodologies

While the specific protocols used for this compound are not publicly available, the following describes a representative methodology for a key assay used to characterize PPARγ agonists.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This assay is a common method to determine the potency of a compound as a PPARγ agonist.

Principle: This cell-based assay utilizes a reporter gene, typically firefly luciferase, whose expression is controlled by a promoter containing PPREs. Cells are co-transfected with a plasmid expressing PPARγ and the reporter plasmid. If a compound activates PPARγ, the receptor-RXR heterodimer binds to the PPREs and drives the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Experimental Workflow:

Transactivation_Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition and Analysis Cell_Culture 1. Culture suitable host cells (e.g., HEK293T, CV-1) Transfection 2. Co-transfect cells with: - PPARγ expression vector - PPRE-luciferase reporter vector - Control vector (e.g., Renilla luciferase) Cell_Culture->Transfection Plating 3. Plate transfected cells in multi-well plates Transfection->Plating Compound_Addition 4. Add this compound at various concentrations Plating->Compound_Addition Incubation 5. Incubate for 18-24 hours Compound_Addition->Incubation Lysis 6. Lyse cells Incubation->Lysis Luciferase_Assay 7. Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Analysis 8. Normalize Firefly to Renilla activity and calculate fold activation Luciferase_Assay->Analysis EC50_Calc 9. Plot dose-response curve and determine EC50 Analysis->EC50_Calc

References

CAY10506: A Technical Guide for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a synthetic, non-thiazolidinedione (TZD) agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). As a member of the nuclear receptor superfamily, PPARγ is a key transcriptional regulator of glucose and lipid metabolism, making it a significant target for therapeutic intervention in metabolic diseases such as type 2 diabetes. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, and providing data and protocols for its application in both in vitro and in vivo research settings.

Introduction to this compound

This compound, with the chemical name N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, is a potent activator of PPARγ. The seminal work by Chittiboyina and colleagues in 2006 described the design, synthesis, and initial biological evaluation of this compound, identified therein as compound 9a . Their research demonstrated its efficacy as a PPARγ agonist with the potential for improving insulin (B600854) sensitivity and reducing triglyceride levels.

Mechanism of Action: The PPARγ Signaling Pathway

This compound exerts its biological effects by binding to and activating PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional activation of genes involved in several key metabolic processes:

  • Adipogenesis: Promotes the differentiation of pre-adipocytes into mature adipocytes.

  • Lipid Metabolism: Regulates the expression of genes involved in fatty acid uptake, storage, and metabolism.

  • Glucose Homeostasis: Enhances insulin sensitivity, primarily in adipose tissue.

  • Anti-inflammatory Effects: Can transrepress the activity of pro-inflammatory transcription factors like NF-κB.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus This compound This compound PPARg_inactive PPARγ (Inactive) This compound->PPARg_inactive Binding & Activation PPARg_active PPARγ (Active) PPARg_inactive->PPARg_active RXR_inactive RXR (Inactive) RXR_active RXR (Active) RXR_inactive->RXR_active Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (on Target Gene DNA) Heterodimer->PPRE Binds to Transcription Gene Transcription (Adipogenesis, Lipid/Glucose Metabolism) PPRE->Transcription Initiates

Figure 1: Simplified PPARγ signaling pathway activated by this compound.

In Vitro Studies with this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro assays as reported in the primary literature.

Assay TypeCell LineParameterValueReference
PPARγ Transactivation Assay-EC5010 µMChittiboyina et al., 2006
3T3-L1 Adipocyte Differentiation3T3-L1Effective Concentration1-10 µMChittiboyina et al., 2006
Cell Proliferation AssayVariousInhibitionConcentration-dependentChittiboyina et al., 2006
Key Experimental Protocols

3.2.1. PPARγ Transactivation Assay

This assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for PPARγ. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

  • General Protocol:

    • Seed cells (e.g., HEK293T) in a multi-well plate.

    • Co-transfect cells with a PPRE-luciferase reporter plasmid and a PPARγ expression plasmid.

    • After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the EC50 value from the dose-response curve.

Transactivation_Assay_Workflow Start Seed Cells Transfect Co-transfect with PPRE-Luc & PPARγ Plasmids Start->Transfect Treat Treat with this compound Transfect->Treat Incubate Incubate 24h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (EC50) Measure->Analyze

Figure 2: Workflow for a PPARγ transactivation assay.

3.2.2. 3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes.

  • Principle: 3T3-L1 pre-adipocytes are induced to differentiate in the presence of an adipogenic cocktail. The accumulation of lipid droplets in mature adipocytes can be visualized and quantified by Oil Red O staining.

  • General Protocol:

    • Culture 3T3-L1 pre-adipocytes to confluence in a multi-well plate.

    • Two days post-confluence, induce differentiation with a cocktail containing insulin, dexamethasone, and IBMX, along with varying concentrations of this compound or a vehicle control.

    • After 2-3 days, replace the induction medium with maintenance medium containing insulin and the test compound.

    • Continue to culture for several days, replacing the medium every 2 days.

    • After 8-10 days, fix the cells and stain with Oil Red O solution.

    • Wash the cells and visualize the lipid droplets by microscopy.

    • For quantification, extract the Oil Red O stain from the cells and measure its absorbance.

In Vivo Studies with this compound

Quantitative Data Summary

The following table summarizes the key findings from in vivo studies with this compound.

Animal ModelTreatmentKey FindingsReference
Zucker Diabetic Fatty (fa/fa) RatsOral gavageImproved insulin sensitivity, Reduced plasma triglyceride levelsChittiboyina et al., 2006
Experimental Protocol: Evaluation in a Rodent Model of Type 2 Diabetes
  • Animal Model: Zucker Diabetic Fatty (fa/fa) rats are a well-established model of obesity, insulin resistance, and type 2 diabetes.

  • General Protocol:

    • Acclimate male fa/fa rats for at least one week.

    • Divide the animals into treatment groups (e.g., vehicle control, this compound at various doses).

    • Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 14 days).

    • Monitor body weight and food intake regularly.

    • At the end of the treatment period, collect blood samples for the analysis of glucose, insulin, and triglyceride levels.

    • Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.

    • Euthanize the animals and collect tissues for further analysis (e.g., histology, gene expression).

In_Vivo_Study_Workflow Acclimation Acclimate fa/fa Rats Grouping Group Animals Acclimation->Grouping Dosing Daily Oral Gavage (this compound or Vehicle) Grouping->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Blood_Collection Collect Blood (Glucose, Insulin, Triglycerides) Dosing->Blood_Collection OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Tissue_Collection Tissue Collection for Analysis OGTT->Tissue_Collection

Figure 3: General workflow for an in vivo study using this compound.

Conclusion

This compound is a valuable research tool for investigating the role of PPARγ in metabolic diseases. Its demonstrated efficacy in both in vitro and in vivo models makes it a suitable compound for studies aimed at understanding the molecular mechanisms of PPARγ activation and for the preclinical evaluation of novel therapeutic strategies targeting this receptor. Researchers should carefully consider the appropriate concentrations and experimental designs outlined in this guide to ensure robust and reproducible results.

CAY10506: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10506 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their investigation of this compound and its potential therapeutic applications.

Chemical Information

Chemical Structure and Properties

This compound, with the chemical name N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, is a synthetic small molecule. Its chemical structure is characterized by a thiazolidinedione (TZD) headgroup, a central phenoxy ethyl linker, and a dithiolane pentanamide (B147674) tail.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 292615-75-9
Molecular Formula C₂₀H₂₆N₂O₄S₃
Molecular Weight 470.6 g/mol

Mechanism of Action: PPARγ Agonism

This compound functions as a selective agonist for PPARγ. The primary mechanism of action for PPARγ agonists involves the regulation of gene expression.

The PPARγ Signaling Pathway

The Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon binding by an agonist such as this compound, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various physiological processes, including:

  • Adipogenesis: Differentiation of preadipocytes into mature adipocytes.

  • Lipid Metabolism: Regulation of fatty acid storage and transport.

  • Glucose Homeostasis: Enhancement of insulin sensitivity.

  • Inflammation: Transrepression of pro-inflammatory genes.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive PPARγ (inactive) This compound->PPARg_inactive binds CoRepressor Co-repressor PPARg_inactive->CoRepressor bound to PPARg_active PPARγ (active) PPARg_inactive->PPARg_active activates RXR_inactive RXR (inactive) RXR_active RXR RXR_inactive->RXR_active PPARg_active->RXR_active heterodimerizes with PPRE PPRE PPARg_active->PPRE binds to RXR_active->PPRE binds to CoActivator Co-activator CoActivator->PPRE recruited to TargetGene Target Gene PPRE->TargetGene regulates mRNA mRNA TargetGene->mRNA transcription Protein Protein mRNA->Protein translation BiologicalResponse Biological Response (Adipogenesis, Insulin Sensitization, etc.) Protein->BiologicalResponse

PPARγ Signaling Pathway

Quantitative Data

Currently, publicly available, specific quantitative data for this compound, such as its binding affinity (Kᵢ or Kₐ) and functional potency (EC₅₀), is limited. Researchers are encouraged to perform dose-response studies and binding assays to determine these values in their specific experimental systems. The EC₅₀ value for transactivation of human PPARγ has been reported to be in the micromolar range.

Table 2: Representative Quantitative Data for PPARγ Agonists (for reference)

ParameterDescriptionTypical Range for TZD-class agonists
Kᵢ / Kₐ Binding affinity constant, indicating the strength of binding to PPARγ.Nanomolar to low micromolar
EC₅₀ Half-maximal effective concentration in a functional assay (e.g., transactivation assay).Nanomolar to low micromolar
IC₅₀ Half-maximal inhibitory concentration in a competitive binding assay.Nanomolar to low micromolar

Experimental Protocols

The following are generalized protocols for key experiments used to characterize PPARγ agonists like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

PPARγ Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene under the control of a PPRE.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.

    • Co-transfect cells with a PPARγ expression vector, an RXRα expression vector, and a reporter plasmid containing a PPRE upstream of a luciferase or β-galactosidase gene.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with varying concentrations of this compound or a vehicle control. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

    • Incubate for 24-48 hours.

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the reporter enzyme (luciferase or β-galactosidase) according to the manufacturer's instructions.

    • Normalize the reporter activity to total protein concentration or to the activity of a co-transfected control plasmid (e.g., Renilla luciferase).

  • Data Analysis:

    • Plot the normalized reporter activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Transactivation_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis A Culture Cells (e.g., HEK293T) B Co-transfect with: - PPARγ expression vector - RXRα expression vector - PPRE-luciferase reporter A->B C Plate transfected cells B->C D Treat with this compound (various concentrations) C->D E Incubate for 24-48h D->E F Lyse cells E->F G Measure Luciferase Activity F->G H Normalize Data G->H I Plot Dose-Response Curve and determine EC₅₀ H->I

Transactivation Assay Workflow

Adipocyte Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of preadipocytes into mature adipocytes.

Methodology:

  • Cell Culture:

    • Culture a preadipocyte cell line (e.g., 3T3-L1, SGBS) to confluence in growth medium.

  • Differentiation Induction:

    • Replace the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and varying concentrations of this compound or vehicle control.

    • Incubate for 2-3 days.

  • Adipocyte Maturation:

    • Replace the differentiation medium with a maturation medium containing insulin and this compound.

    • Replenish the maturation medium every 2-3 days for a total of 8-14 days.

  • Staining and Visualization:

    • Fix the cells with formalin.

    • Stain the intracellular lipid droplets with Oil Red O.

    • Visualize and quantify the extent of adipogenesis by microscopy.

  • Quantitative Analysis (Optional):

    • Extract the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 520 nm) to quantify lipid accumulation.

Gene Expression Analysis (qPCR)

This method is used to quantify the expression of known PPARγ target genes in response to this compound treatment.

Methodology:

  • Cell Treatment:

    • Treat a relevant cell line (e.g., adipocytes, macrophages) with this compound or vehicle control for a specified time.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable method.

    • Reverse transcribe the RNA into complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for PPARγ target genes (e.g., FABP4, CD36, LPL) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the fold change in gene expression between this compound-treated and vehicle-treated cells.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PPARγ. Its agonistic activity makes it a potential candidate for further investigation in the context of metabolic diseases and other PPARγ-related disorders. The experimental protocols provided in this guide offer a framework for characterizing the biological activity of this compound and elucidating its mechanism of action. Researchers are advised to consult the primary literature for more specific details and to optimize protocols for their experimental systems.

Methodological & Application

Application Notes and Protocols for CAY10506 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10506 is a synthetic, potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. As a member of the thiazolidinedione (TZD) class of compounds, this compound is a valuable tool for investigating the therapeutic potential of PPARγ activation in various disease models, including type 2 diabetes, and for studying the cellular and molecular mechanisms regulated by this receptor.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including general handling and storage, preparation of stock solutions, and specific experimental procedures to assess its biological activity.

Product Information

ParameterValue
Chemical Name N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide
CAS Number 292615-75-9
Molecular Formula C₂₀H₂₆N₂O₄S₃
Molecular Weight 454.6 g/mol
Purity ≥98%
Appearance A crystalline solid
Solubility Soluble in DMSO (≥10 mg/mL) and in Ethanol (≥10 mg/mL)
Storage Store at -20°C

Mechanism of Action

This compound functions as a selective agonist for PPARγ. Upon binding to PPARγ, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, and cellular differentiation.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Researchers should note that the biological activity of this compound can vary depending on the cell type and experimental conditions.

ParameterValueCell TypeReference
EC₅₀ for human PPARγ transactivation 10 µM-[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of this compound to ensure all the solid is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW = 454.6 g/mol ), add 220 µL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

General Cell Culture and Treatment Protocol

This protocol provides a general guideline for treating adherent cells with this compound. The optimal cell density, this compound concentration, and incubation time should be determined empirically for each cell line and experiment.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Multi-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

Protocol:

  • Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.

  • The next day, prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical starting concentration range for PPARγ agonists is 1-25 µM.

  • Include a vehicle control by adding the same volume of DMSO (without this compound) to the control wells. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Carefully aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Following the incubation period, proceed with the desired downstream analysis, such as cell viability assays, gene expression analysis, or protein analysis.

Cell Proliferation Assay (MTS Assay)

This protocol describes how to assess the effect of this compound on cell proliferation using a colorimetric MTS assay.

Materials:

  • Cells treated with this compound as described in Protocol 2 (in a 96-well plate)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Protocol:

  • Following the treatment period with this compound, add 20 µL of the MTS reagent directly to each well of the 96-well plate containing 100 µL of medium.

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive) This compound->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR-CAY10506 (active complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Adipogenesis, Lipid Metabolism) PPRE->Target_Genes Initiates Transcription

Caption: this compound activates the PPARγ signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis A Prepare 10 mM this compound Stock in DMSO D Treat Cells with this compound (and Vehicle Control) A->D B Seed Cells in Multi-well Plate C Incubate Overnight B->C C->D E Incubate for Desired Time D->E F Perform Downstream Assay (e.g., MTS, qPCR, Western Blot) E->F G Data Analysis F->G

Caption: General experimental workflow for this compound treatment.

References

Preparation of CAY10506 Stock Solution: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of CAY10506, a hybrid lipoic acid-TZD derivative that acts as a human PPARγ transactivator. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the accurate preparation of stock solutions. Key data for this compound (CAS Number: 292615-75-9) is summarized in the table below.[1]

PropertyValue
Molecular Formula C₂₀H₂₆N₂O₄S₃
Molecular Weight 454.6 g/mol
Supplied Form A solution in methyl acetate (B1210297)
Solubility
   DMF5 mg/mL
   DMSO5 mg/mL
   Ethanol3 mg/mL
   DMSO:PBS (pH 7.2) (1:5)0.15 mg/mL

Note: this compound is a research chemical and is not intended for human or veterinary use.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound.

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Calculation for 10 mM Stock Solution

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 454.6 g/mol x 1000 mg/g = 4.546 mg

Step-by-Step Procedure
  • Aliquot this compound: As this compound is supplied in a methyl acetate solution, carefully evaporate the solvent from the desired amount of the compound under a gentle stream of inert gas (e.g., nitrogen or argon).

  • Weighing: Accurately weigh 4.546 mg of the dried this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container. For convenience, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing the this compound stock solution and a simplified representation of its known signaling pathway.

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use A Evaporate Methyl Acetate B Weigh this compound A->B C Add DMSO B->C D Vortex to Dissolve C->D E Aliquot Stock Solution D->E F Store at -20°C E->F G Dilute to Working Concentration F->G

Caption: Workflow for this compound Stock Solution.

G Simplified this compound Signaling Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Initiates

Caption: this compound PPARγ Activation Pathway.

Dilution to Working Concentrations

To prepare working solutions, the stock solution should be diluted with the appropriate cell culture medium or buffer immediately before use. It is recommended to perform serial dilutions to achieve the desired final concentration. The aqueous solubility of this compound is limited, and therefore, the final concentration of DMSO in the experimental setup should be kept to a minimum (typically below 0.5%) to avoid solvent-induced effects.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the protocol based on their specific experimental needs and conditions. Always refer to the manufacturer's product information sheet for the most up-to-date information.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10506 is a synthetic, small-molecule agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] It acts as a transcriptional regulator for genes involved in adipogenesis, lipid metabolism, and inflammation.[2][3][4] With a reported half-maximal effective concentration (EC50) of 10 µM for the transactivation of human PPARγ, this compound is a valuable tool for studying the physiological and pathophysiological roles of PPARγ activation.[1] These application notes provide recommended starting concentrations and detailed protocols for common in vitro assays involving this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Target Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]
Activity Agonist[1]
EC50 10 µM (for human PPARγ transactivation)[1]
Molecular Formula C₂₀H₂₆N₂O₄S₃[1]
Molecular Weight 454.6 g/mol [1]
Solubility DMF: 5 mg/mL, DMSO: 5 mg/mL, Ethanol: 3 mg/mL[1]

Signaling Pathway

This compound, as a PPARγ agonist, initiates a signaling cascade that modulates gene expression. Upon binding to PPARγ in the cytoplasm, the complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in various metabolic and inflammatory processes.

PPAR_Signaling_Pathway PPARγ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (on DNA) PPARg_RXR->PPRE Binds to PPARg_RXR->PPRE Translocation Coactivators Coactivators PPRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Transactivation_Workflow PPARγ Transactivation Assay Workflow Start Start Cell_Culture Seed cells expressing PPAgRγ and a PPRE-driven reporter gene (e.g., luciferase) Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure reporter gene activity (e.g., luminescence) Lysis->Luciferase_Assay Data_Analysis Analyze data to determine EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Compound_Treatment Treat with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Incubate and then solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

CAY10506 Administration for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10506 is a synthetic, hybrid molecule combining moieties of lipoic acid and a thiazolidinedione (TZD). It is designed as a selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. Activation of PPARγ by agonists like this compound leads to the transcription of genes involved in insulin (B600854) sensitization, making it a compound of interest for research in type 2 diabetes, metabolic syndrome, and other related disorders.

This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on available data for this compound and established methodologies for similar TZD-based PPARγ agonists.

Mechanism of Action: PPARγ Agonism

This compound acts as an agonist at the ligand-binding domain of PPARγ. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes that regulate glucose uptake, lipid metabolism, and inflammation.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) This compound->PPARg_RXR_inactive Binding PPARg_RXR_active PPARγ-RXR-CAY10506 (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Activation PPRE PPRE PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Modulation of Metabolism Gene_Transcription->Metabolic_Effects

Caption: PPARγ signaling pathway activation by this compound.

Data Presentation

This compound Properties
PropertyValueReference
Chemical Name N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide[1]
Molecular Formula C₂₀H₂₆N₂O₄S₃[1]
Molecular Weight 454.6 g/mol [1]
Purity ≥98%[1]
Formulation A solution in methyl acetate[1]
EC₅₀ for human PPARγ 10 µM[1]
Solubility Data
SolventSolubilityReference
DMF 5 mg/mL[1]
DMSO 5 mg/mL[1]
Ethanol 3 mg/mL[1]
PBS (pH 7.2) 0.15 mg/mL (in 1:5 DMSO:PBS)[1]

Note: The provided solubility in PBS is for a solution containing DMSO. For in vivo studies, it is crucial to prepare a vehicle that is well-tolerated by the animal model.

Experimental Protocols

The following protocols are based on the primary literature describing the synthesis and evaluation of this compound and related compounds, as well as standard practices for the in vivo administration of thiazolidinedione derivatives. The referenced study by Chittiboyina et al. (2006) evaluated a similar compound (9a) in an animal model of type 2 diabetes.

Protocol 1: Oral Gavage Administration in a Rodent Model of Type 2 Diabetes

This protocol is adapted from studies on similar thiazolidinedione derivatives and is suitable for assessing the effects of this compound on glucose metabolism and insulin sensitivity.

Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in a diabetic rodent model.

Animal Model: Genetically diabetic models such as Zucker diabetic fatty (ZDF) rats or db/db mice are commonly used.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, with a small percentage of a solubilizing agent like Tween 80 or DMSO if necessary, ensuring the final concentration of the solubilizing agent is non-toxic).

  • Oral gavage needles (flexible, appropriate size for the animal).

  • Syringes.

  • Animal scale.

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.

  • Dose Preparation:

    • Based on the desired dosage (e.g., starting with a range of 1-10 mg/kg/day, which is a common starting point for novel TZDs), calculate the required amount of this compound for the study group.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. If using a co-solvent, first dissolve this compound in the minimal amount of the co-solvent (e.g., DMSO) and then add the aqueous vehicle (e.g., 0.5% CMC) to the final volume. Ensure the final concentration of the co-solvent is low (typically <5% for DMSO in oral administration).

  • Administration:

    • Weigh each animal daily to adjust the dose volume accurately.

    • Administer the prepared this compound suspension or a vehicle control to the animals once daily via oral gavage.

    • The volume of administration should be appropriate for the species (e.g., 5-10 mL/kg for rats).

  • Monitoring and Data Collection:

    • Monitor animal health daily.

    • Measure relevant metabolic parameters at baseline and at specified time points during the study. This may include:

      • Fasting blood glucose levels.

      • Plasma insulin and triglyceride levels.

      • Oral glucose tolerance tests (OGTT).

  • Study Duration: The treatment duration can range from several days to several weeks, depending on the study's objectives.

Experimental Workflow Diagram

experimental_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (Blood Glucose, Insulin, etc.) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Administration (this compound or Vehicle) randomization->treatment monitoring Daily Health Monitoring & Weekly Measurements treatment->monitoring Duration of Study monitoring->treatment final_measurements Final Measurements & OGTT monitoring->final_measurements euthanasia Euthanasia & Tissue Collection final_measurements->euthanasia data_analysis Data Analysis euthanasia->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo study with this compound.

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of this compound. Due to its limited aqueous solubility, a suspension or a solution with a co-solvent is necessary. The vehicle must be non-toxic and well-tolerated by the animals.

  • Dosage Selection: The EC₅₀ of 10 µM provides a starting point for dose-ranging studies. In vivo efficacy will depend on the pharmacokinetic and pharmacodynamic properties of the compound, which should be determined experimentally.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

  • Product Warning: The supplier of this compound states that the product is "not for human or veterinary use"[1]. This underscores that it is intended for research purposes only.

Disclaimer

The information provided in these application notes and protocols is for research guidance only. Researchers should critically evaluate the information and adapt the protocols to their specific experimental needs and animal models. All procedures should be performed by trained personnel in compliance with all applicable regulations and safety guidelines.

References

Application Notes: Synergistic Anti-tumor Effects of CAY10506 in Combination with a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CAY10506 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) and also functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Its unique dual mechanism of action makes it a valuable tool for investigating cellular processes such as protein trafficking, cell motility, and apoptosis. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][2][3]

Preclinical studies have demonstrated a synergistic anti-tumor effect when combining HDAC inhibitors with PARP inhibitors.[4][5][6][7] HDAC inhibitors can induce a "BRCAness" phenotype in cancer cells by downregulating key proteins in the homologous recombination (HR) DNA repair pathway, thereby sensitizing them to PARP inhibitors.[8] This combination leads to increased DNA damage, cell cycle arrest, and apoptosis in various cancer cell lines.[4][6][9][10]

These application notes provide a comprehensive overview of the synergistic effects of this compound in combination with a PARP inhibitor, using the well-characterized PARP inhibitor Olaparib as an example. The included protocols and data serve as a guide for researchers investigating the therapeutic potential of this combination.

Signaling Pathway

The combination of an HDAC inhibitor, such as this compound, and a PARP inhibitor, like Olaparib, exploits the dependency of cancer cells on specific DNA repair pathways.

G cluster_0 DNA Damage & Repair cluster_1 Drug Intervention cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break (SSB) PARP PARP DNA_Damage->PARP recruits DSB DNA Double-Strand Break (DSB) DNA_Damage->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER activates BER->DNA_Damage repairs HR Homologous Recombination (HR) DSB->HR activates Accumulated_DSB Accumulation of Unrepaired DSBs DSB->Accumulated_DSB BRCA BRCA1/2, RAD51 HR->BRCA requires HR->Accumulated_DSB BRCA->DSB repairs Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP inhibits This compound This compound (HDAC6 Inhibitor) This compound->HR downregulates HR proteins Apoptosis Apoptosis Accumulated_DSB->Apoptosis

Figure 1: Simplified signaling pathway of this compound and Olaparib combination.

Quantitative Data Summary

The following tables summarize the synergistic effects on cell viability and apoptosis induction when combining an HDAC inhibitor (Vorinostat/SAHA, as a proxy for this compound) with a PARP inhibitor (Olaparib or PJ34) in various cancer cell lines.

Table 1: Synergistic Inhibition of Cell Viability

Cell LineHDAC InhibitorPARP InhibitorCombination Index (CI)SynergyReference
SW1736 (Anaplastic Thyroid Cancer)SAHAPJ34< 1.0Synergistic[5]
DU145 (Prostate Cancer)SAHAOlaparib< 0.9Synergistic[6]
ID8-luc (Ovarian Cancer)PanobinostatOlaparib< 1.0Synergistic
BxPC-3 (Pancreatic Cancer)VorinostatOlaparib< 1.0Synergistic[11][12]
PL45 (Pancreatic Cancer)VorinostatOlaparib< 1.0Synergistic[11][12]
Capan-1 (Pancreatic Cancer)VorinostatOlaparib< 1.0Synergistic[11][12]

A Combination Index (CI) value of < 1 indicates a synergistic effect between the two compounds.

Table 2: Enhancement of Apoptosis

Cell LineTreatment% Apoptotic Cells (Annexin V+)Fold Increase vs. ControlReference
SW1736Control-1[5]
SAHA-~2.5[5]
PJ34-~1.5[5]
SAHA + PJ34-~4.5[5]
DU145Control-1[6]
SAHA-Significant Increase[6]
Olaparib-Significant Increase[6]
SAHA + Olaparib-Synergistic Increase[6]

Experimental Protocols

The following are generalized protocols for key experiments to assess the synergistic effects of this compound and a PARP inhibitor. Specific cell lines and conditions may require optimization.

Experimental Workflow

G cluster_0 Phase 1: Single Agent Dose Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Endpoint Analysis A1 Seed Cells A2 Treat with serial dilutions of This compound or Olaparib A1->A2 A3 Incubate for 72h A2->A3 A4 Cell Viability Assay (MTT) A3->A4 A5 Determine IC50 values A4->A5 B1 Seed Cells B2 Treat with this compound, Olaparib, or combination at constant ratio B1->B2 B3 Incubate for 48-72h B2->B3 C1 Cell Viability Assay (Determine Combination Index) B3->C1 C2 Apoptosis Assay (Annexin V Staining) B3->C2 C3 Western Blot Analysis (γH2AX, cleaved PARP) B3->C3

Figure 2: General experimental workflow for combination studies.
Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of each compound and to assess the synergistic effect on cell proliferation.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PARP Inhibitor (e.g., Olaparib)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.

  • For combination studies, prepare mixtures of both inhibitors at a constant ratio based on their individual IC50 values.

  • Remove the medium from the wells and add 100 µL of the diluted single agents or combination treatments to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. For combination studies, use software like CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following treatment.[1][7][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PARP Inhibitor

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, the PARP inhibitor, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.

  • Incubate for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol is used to detect changes in the levels of key proteins involved in DNA damage response and apoptosis.[7][13][14]

Materials:

  • Cancer cell line of interest

  • This compound

  • PARP Inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound, the PARP inhibitor, or the combination for the desired time (e.g., 24-48 hours).

  • Lyse the cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-γH2AX, anti-cleaved PARP) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Conclusion

The combination of this compound and a PARP inhibitor represents a promising therapeutic strategy for certain cancers. The synergistic effects observed in preclinical studies, including decreased cell viability and increased apoptosis, are attributed to the dual inhibition of HDAC6 and PARP, leading to catastrophic DNA damage in cancer cells. The protocols provided herein offer a framework for researchers to further investigate this promising anti-cancer combination.

References

CAY10506: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10506 is a synthetic, potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. As a hybrid lipoic acid-thiazolidinedione (TZD) derivative, this compound offers a valuable tool for investigating the therapeutic potential of PPARγ activation in various physiological and pathological contexts. This document provides detailed application notes and protocols for utilizing this compound in common in vitro assays, specifically Western blotting and quantitative PCR (qPCR), to assess its impact on cellular signaling and gene expression.

Mechanism of Action

This compound acts as a ligand for PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The transactivation of human PPARγ by this compound has been demonstrated with an EC50 value of 10 µM.

Data Presentation

The following table summarizes the key characteristics of this compound.

PropertyValue
Chemical Name N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide
Molecular Formula C₂₀H₂₆N₂O₄S₃
Molecular Weight 454.6 g/mol
Purity ≥98%
Formulation A solution in methyl acetate
Solubility DMF: 5 mg/mL, DMSO: 5 mg/mL, Ethanol: 3 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.15 mg/mL
EC50 for human PPARγ 10 µM

Signaling Pathway

The activation of PPARγ by this compound initiates a cascade of events that regulate the expression of genes involved in various cellular processes. A simplified representation of this signaling pathway is provided below.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive Inactive PPARγ This compound->PPARg_inactive Binding & Activation PPARg_active Active PPARγ PPARg_inactive->PPARg_active RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPRE PPRE PPARg_active->PPRE Heterodimerization with RXR TargetGenes Target Genes (e.g., Adiponectin, CD36) PPRE->TargetGenes Binds to Promoter mRNA mRNA TargetGenes->mRNA Transcription Protein Protein Expression mRNA->Protein Translation

This compound-mediated PPARγ signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on target gene and protein expression in a relevant cell line (e.g., 3T3-L1 preadipocytes, RAW 264.7 macrophages). Note: These protocols are intended as a starting point and should be optimized for your specific cell type and experimental conditions.

Experimental Workflow: General Overview

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_western Western Blot cluster_qpcr qPCR CellSeeding Seed Cells CellTreatment Treat with this compound (e.g., 0.1 - 50 µM) CellSeeding->CellTreatment Incubation Incubate (e.g., 24-72 hours) CellTreatment->Incubation Harvest Harvest Cells Incubation->Harvest LysatePrep Prepare Cell Lysate Harvest->LysatePrep RNA_Isolation Isolate RNA Harvest->RNA_Isolation Protein_Quant Quantify Protein LysatePrep->Protein_Quant cDNA_Synth cDNA Synthesis RNA_Isolation->cDNA_Synth SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-PPARγ, anti-CD36) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection qPCR_Reaction qPCR Reaction Setup cDNA_Synth->qPCR_Reaction Amplification Amplification & Data Collection qPCR_Reaction->Amplification DataAnalysis Relative Quantification (ΔΔCt) Amplification->DataAnalysis

General experimental workflow for this compound.
Protocol 1: Western Blot Analysis of PPARγ Target Protein Expression

This protocol describes how to assess changes in the expression of PPARγ and its target proteins following treatment with this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Appropriate cell line (e.g., 3T3-L1, RAW 264.7) and culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-CD36, anti-FABP4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a serial dilution of this compound in culture medium. A starting concentration range of 0.1 µM to 50 µM is recommended to determine the optimal dose. Include a vehicle control (DMSO).

    • Replace the medium with the this compound-containing medium and incubate for 24-72 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Protocol 2: qPCR Analysis of PPARγ Target Gene Expression

This protocol outlines the steps to measure changes in the mRNA levels of PPARγ target genes after this compound treatment.

Materials:

  • This compound (dissolved in DMSO)

  • Appropriate cell line and culture medium

  • PBS

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target genes (e.g., Pparg, Cd36, Fabp4) and a housekeeping gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in the Western Blot protocol (Step 1). A 24-hour treatment is often sufficient for gene expression changes.

  • RNA Extraction and DNase Treatment:

    • Wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Set up the reactions in a qPCR plate, including no-template controls.

    • Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Disclaimer

The provided protocols are for research use only and should be performed by trained professionals in a laboratory setting. These are general guidelines, and optimization of conditions such as cell type, this compound concentration, and incubation time may be necessary to achieve desired results. Always refer to the manufacturer's instructions for all reagents and equipment used.

Application Notes and Protocols for Assessing the In Vivo Efficacy of a Selective EP3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vivo assessment of a selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3) antagonist. The protocols described herein cover models of inflammation, inflammatory pain, myocardial infarction, and oncology, reflecting the broad therapeutic potential of targeting the EP3 receptor.[1] Included are comprehensive experimental procedures, guidelines for pharmacokinetic and pharmacodynamic (PK/PD) analysis, and structured tables for data presentation. Additionally, visual diagrams of the EP3 signaling pathway and experimental workflows are provided to enhance understanding.

Disclaimer: The compound CAY10506, as initially specified in the topic, is a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist.[1] The following protocols are designed for a hypothetical selective EP3 receptor antagonist and are based on established methodologies for evaluating compounds with this mechanism of action.

Introduction: The EP3 Receptor as a Therapeutic Target

The EP3 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes.[2] The EP3 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the inhibitory G-protein (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4] This signaling pathway implicates the EP3 receptor in the modulation of inflammation, pain perception, cardiovascular function, and cell proliferation.[1]

Selective antagonism of the EP3 receptor presents a promising therapeutic strategy for various conditions. By blocking the binding of PGE2, an EP3 antagonist can prevent the downstream signaling cascade that contributes to inflammatory responses, pain sensitization, and potentially, tumor growth and cardiovascular damage.[1] The protocols outlined in this document are designed to rigorously evaluate the in vivo efficacy of a selective EP3 receptor antagonist in relevant preclinical models.

Signaling Pathway of the EP3 Receptor

The following diagram illustrates the primary signaling pathway of the EP3 receptor and the mechanism of action for a selective antagonist.

EP3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP3 EP3 Receptor PGE2->EP3 Binds & Activates Antagonist Selective EP3 Antagonist Antagonist->EP3 Binds & Blocks Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inflammation, Pain) cAMP->Downstream Modulates

Figure 1. EP3 Receptor Signaling Pathway.

General Guidelines for In Vivo Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved prior to the commencement of any studies.

Animal Models

Rodents, such as Sprague-Dawley rats and BALB/c or C57BL/6 mice, are commonly used for the models described herein. The choice of species and strain should be justified based on the specific scientific question.

Drug Formulation and Administration

The selective EP3 receptor antagonist should be formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). The stability and solubility of the compound in the vehicle should be confirmed. A vehicle control group must be included in all experiments.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Inflammation Model)

This model is used to assess the acute anti-inflammatory activity of the EP3 receptor antagonist.

Experimental Workflow

Carrageenan_Workflow acclimatize Acclimatize Rats (1 week) baseline Baseline Paw Volume Measurement acclimatize->baseline dosing Administer EP3 Antagonist or Vehicle baseline->dosing carrageenan Inject Carrageenan (1% in saline, 0.1 mL) into Hind Paw dosing->carrageenan 1 hour pre-injection measurements Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan carrageenan->measurements analysis Data Analysis: Calculate % Inhibition of Edema measurements->analysis

Figure 2. Workflow for Carrageenan-Induced Paw Edema Model.
Detailed Methodology

  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Randomly assign animals to groups (n=8-10 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and EP3 antagonist (multiple dose levels).

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Dosing: Administer the test compounds or vehicle via the desired route (e.g., oral gavage) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[5][6]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100 where ΔV is the change in paw volume.

Data Presentation

Table 1: Effect of EP3 Antagonist on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3 hours (Mean ± SEM) % Inhibition of Edema at 3 hours
Vehicle Control - N/A
Positive Control
EP3 Antagonist Low
EP3 Antagonist Mid

| EP3 Antagonist | High | | |

Protocol 2: Mechanical Allodynia in a Rat Model of Inflammatory Pain

This protocol uses the von Frey test to assess the analgesic efficacy of the EP3 receptor antagonist on mechanical hypersensitivity.

Detailed Methodology
  • Model Induction: Induce inflammation as described in Protocol 1 (Carrageenan-Induced Paw Edema).

  • Acclimatization to Test Environment: Place rats in individual acrylic enclosures on a wire mesh floor and allow them to habituate for at least 30 minutes before testing.[8]

  • Mechanical Threshold Assessment:

    • Use a set of calibrated von Frey filaments or an electronic von Frey apparatus.

    • Apply the filaments to the plantar surface of the inflamed hind paw with increasing force.[9]

    • A positive response is a sharp withdrawal or flinching of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[8]

  • Experimental Timeline:

    • Baseline: Determine the PWT before carrageenan injection.

    • Post-Carrageenan: Administer the EP3 antagonist or vehicle 1 hour after carrageenan injection.

    • Efficacy Testing: Measure the PWT at 1, 2, and 4 hours post-treatment.

Data Presentation

Table 2: Effect of EP3 Antagonist on Mechanical Allodynia in Rats

Treatment Group Dose (mg/kg) Baseline PWT (g) (Mean ± SEM) PWT (g) at 2 hours post-treatment (Mean ± SEM) % Reversal of Allodynia
Vehicle Control -
Positive Control
EP3 Antagonist Low
EP3 Antagonist Mid

| EP3 Antagonist | High | | | |

Protocol 3: Myocardial Infarction Model in Rats

This model evaluates the potential cardioprotective effects of the EP3 receptor antagonist.

Experimental Workflow

MI_Workflow acclimatize Acclimatize Rats (1 week) surgery Surgical Induction of MI (LAD Ligation) acclimatize->surgery treatment Initiate Treatment with EP3 Antagonist or Vehicle (e.g., daily for 4 weeks) surgery->treatment Post-operative recovery monitoring Monitor Cardiac Function (Echocardiography) treatment->monitoring Weekly sacrifice Sacrifice and Harvest Hearts monitoring->sacrifice analysis Histological Analysis (Infarct Size, Fibrosis) Biochemical Markers sacrifice->analysis

Figure 3. Workflow for Myocardial Infarction Model.
Detailed Methodology

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Surgical Procedure:

    • Anesthetize the rat and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction (MI).[1][10][11]

    • Sham-operated animals will undergo the same procedure without LAD ligation.

  • Treatment: Begin administration of the EP3 antagonist or vehicle at a predetermined time post-MI (e.g., 24 hours) and continue for the duration of the study (e.g., 4 weeks).

  • Efficacy Endpoints:

    • Cardiac Function: Perform echocardiography at baseline (pre-MI) and at weekly intervals to assess left ventricular ejection fraction (LVEF) and fractional shortening (FS).

    • Infarct Size: At the end of the study, sacrifice the animals, and stain heart sections with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area.[10]

    • Fibrosis: Use Masson's trichrome staining on heart sections to quantify fibrosis.

    • Biomarkers: Measure plasma levels of cardiac troponins or other relevant biomarkers.

Data Presentation

Table 3: Cardioprotective Effects of EP3 Antagonist in a Rat MI Model

Treatment Group Dose (mg/kg) LVEF (%) at 4 weeks (Mean ± SEM) Infarct Size (%) (Mean ± SEM) Fibrosis Area (%) (Mean ± SEM)
Sham + Vehicle - N/A
MI + Vehicle -
MI + EP3 Antagonist Low
MI + EP3 Antagonist Mid

| MI + EP3 Antagonist | High | | | |

Protocol 4: Human Tumor Xenograft Model in Mice (Oncology Model)

This model is used to evaluate the anti-tumor efficacy of the EP3 receptor antagonist.

Detailed Methodology
  • Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

  • Cell Culture: Culture a human cancer cell line known to express the EP3 receptor.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[8]

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[8]

  • Treatment: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer the EP3 antagonist or vehicle according to the planned dose and schedule.[8]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Compare the tumor growth curves of the treated groups to the vehicle control group.

    • Body Weight: Monitor animal body weight as an indicator of toxicity.

    • Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tumor tissue can be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

Data Presentation

Table 4: Anti-Tumor Efficacy of EP3 Antagonist in a Xenograft Model

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) (Mean ± SEM) Tumor Growth Inhibition (%) Mean Final Tumor Weight (g) (Mean ± SEM)
Vehicle Control - N/A
Positive Control
EP3 Antagonist Low
EP3 Antagonist Mid

| EP3 Antagonist | High | | | |

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

A PK/PD study is essential to establish a relationship between drug exposure and the observed pharmacological effect.

Pharmacokinetic (PK) Analysis
  • Satellite Groups: Use satellite groups of animals for PK analysis to avoid excessive blood sampling from the efficacy study animals.

  • Blood Sampling: After a single dose of the EP3 antagonist, collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12][13] The total blood volume collected should not exceed the recommended limits.[14]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the EP3 antagonist in plasma using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameters: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

Pharmacodynamic (PD) Analysis
  • Biomarker Selection: Identify a relevant biomarker that reflects the pharmacological activity of the EP3 antagonist. For inflammation models, this could be the level of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the paw tissue or plasma. For oncology models, it could be the expression of downstream targets of the EP3 pathway in the tumor tissue.

  • Sample Collection: Collect tissues or plasma from the efficacy studies at relevant time points.

  • Biomarker Measurement: Quantify the biomarker levels using appropriate techniques (e.g., ELISA, qPCR, Western blot).

  • PK/PD Modeling: Correlate the PK parameters (e.g., AUC, Cmax) with the PD readouts (e.g., % inhibition of edema, biomarker levels) to establish an exposure-response relationship. This will help in determining the optimal dose and schedule for further development.[9]

Conclusion

The protocols described in this document provide a robust framework for the in vivo evaluation of a selective EP3 receptor antagonist. By utilizing models of inflammation, pain, cardiovascular disease, and oncology, researchers can thoroughly characterize the therapeutic potential of their compound. Integrating pharmacokinetic and pharmacodynamic analyses is crucial for understanding the exposure-response relationship and guiding further drug development efforts.

References

Application Notes and Protocols for CAY10506 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information and scientific literature do not contain specific data for a compound designated "CAY10506." Therefore, this document provides a representative application note and protocol for a hypothetical potent and selective SIRT6 inhibitor, herein referred to as this compound, based on established methodologies for screening this class of compounds. The experimental details are derived from common high-throughput screening (HTS) practices for sirtuin 6 (SIRT6) inhibitors.

Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It plays a crucial role in various cellular processes, including DNA repair, genome stability, metabolism, and inflammation. Dysregulation of SIRT6 activity has been implicated in aging, cancer, and metabolic diseases, making it an attractive therapeutic target. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel SIRT6 modulators. This compound is presented here as a model for a potent and selective SIRT6 inhibitor intended for research purposes. These application notes provide a framework for utilizing such a compound in biochemical HTS assays to identify and characterize SIRT6 inhibitors.

This compound: A Model SIRT6 Inhibitor

For the purposes of this guide, this compound is a hypothetical small molecule inhibitor of SIRT6. Its utility in HTS assays is to serve as a positive control and a benchmark for the potency and selectivity of newly identified compounds.

Data Presentation: Comparative Activity of Known SIRT6 Inhibitors

To provide context for the evaluation of new compounds, the following table summarizes the biochemical activity of several known SIRT6 inhibitors against their intended target and other sirtuin isoforms. This comparative data is crucial for assessing the potency and selectivity of novel inhibitors identified in an HTS campaign.

Compound NameTargetIC50 (µM)Selectivity vs. SIRT1Selectivity vs. SIRT2Reference Compound
This compound (Model) SIRT60.05>200-fold>200-foldYes
Compound ASIRT60.15>100-fold>100-foldNo
Compound BSIRT61.2~50-fold~20-foldNo
Compound C (Pan-Sirt)SIRT1/25.5 (SIRT1)--No

Signaling Pathway of SIRT6

The following diagram illustrates the central role of SIRT6 in deacetylating histone and non-histone protein targets, thereby regulating gene expression and cellular processes.

SIRT6_Pathway cluster_nucleus Nucleus cluster_substrates Substrates cluster_products Deacetylated Products cluster_cellular_processes Cellular Processes SIRT6 SIRT6 NAM Nicotinamide SIRT6->NAM H3K9 Histone H3 (Lys9) SIRT6->H3K9 H3K56 Histone H3 (Lys56) SIRT6->H3K56 PARP1_deacetyl PARP1 (deacetylated) SIRT6->PARP1_deacetyl Metabolic_Homeostasis Metabolic Homeostasis SIRT6->Metabolic_Homeostasis NAD NAD+ NAD->SIRT6 H3K9ac Histone H3 (Lys9Ac) H3K9ac->SIRT6 deacetylation H3K56ac Histone H3 (Lys56Ac) H3K56ac->SIRT6 deacetylation PARP1 PARP1 PARP1->SIRT6 deacetylation Gene_Silencing Gene Silencing H3K9->Gene_Silencing H3K56->Gene_Silencing DNA_Repair DNA Repair PARP1_deacetyl->DNA_Repair This compound This compound (Inhibitor) This compound->SIRT6 Inhibition

SIRT6 deacetylation pathway and point of inhibition.

Experimental Protocols

High-Throughput Screening Protocol for SIRT6 Inhibitors

This protocol describes a fluorescence-based assay suitable for HTS to identify inhibitors of SIRT6. The assay measures the deacetylation of a fluorogenic substrate by recombinant human SIRT6.

Materials and Reagents:

  • Recombinant Human SIRT6 enzyme

  • SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore)

  • NAD+ (SIRT6 co-factor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Stop Solution

  • This compound (or other control inhibitor)

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

Experimental Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Dispensing 1. Dispense Compounds (25 nL in DMSO) Enzyme_Addition 2. Add SIRT6 Enzyme (5 µL) Compound_Dispensing->Enzyme_Addition Incubate_1 3. Incubate (15 min, RT) Enzyme_Addition->Incubate_1 Substrate_Addition 4. Add Substrate/NAD+ (5 µL) Incubate_1->Substrate_Addition Incubate_2 5. Incubate (60 min, 37°C) Substrate_Addition->Incubate_2 Stop_Developer_Addition 6. Add Stop/Developer (10 µL) Incubate_2->Stop_Developer_Addition Incubate_3 7. Incubate (30 min, RT) Stop_Developer_Addition->Incubate_3 Read_Plate 8. Read Fluorescence (Ex/Em = 360/460 nm) Incubate_3->Read_Plate

Workflow for the SIRT6 high-throughput screening assay.

Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound (as a positive control) in DMSO.

    • Using an acoustic liquid handler, dispense 25 nL of each compound dilution into the wells of a 384-well assay plate.

    • For control wells, dispense 25 nL of DMSO (100% activity) and a known potent inhibitor (0% activity).

  • Enzyme Addition:

    • Prepare the SIRT6 enzyme solution in assay buffer to the desired final concentration.

    • Dispense 5 µL of the enzyme solution to all wells except for the no-enzyme control wells. Add 5 µL of assay buffer to the no-enzyme control wells.

  • Pre-incubation:

    • Centrifuge the plate briefly to mix.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Prepare a solution containing the SIRT6 fluorogenic substrate and NAD+ in assay buffer.

    • Add 5 µL of the substrate/NAD+ solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction Incubation:

    • Seal the plate and centrifuge briefly.

    • Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Signal Development:

    • Add 10 µL of the developer/stop solution to all wells. This will stop the enzymatic reaction and allow the fluorescent signal to develop.

  • Signal Development Incubation:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading:

    • Read the fluorescence intensity of each well using a plate reader with excitation at ~360 nm and emission at ~460 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound is the fluorescence from wells with the test compound.

    • Signal_Min is the average fluorescence from the 0% activity control wells.

    • Signal_Max is the average fluorescence from the 100% activity (DMSO) control wells.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion

The provided application note and protocol offer a robust framework for the high-throughput screening and characterization of SIRT6 inhibitors, using the hypothetical compound this compound as a model. These guidelines can be adapted for specific laboratory instrumentation and requirements. Careful execution of these protocols will enable the identification and validation of novel and potent modulators of SIRT6 for further investigation in drug discovery programs.

Unraveling the Intricacies of CAY10506: A General Framework for Lentiviral-Mediated Target Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Research Objective: To provide detailed application notes and protocols for the lentiviral-mediated expression of the molecular target of CAY10506.

Outcome of Preliminary Research: Extensive and systematic searches of scientific literature, patent databases, and chemical supplier information, including the vendor Cayman Chemical, did not yield a publicly identified specific molecular target for the compound this compound. Without the identity of the target protein, it is not feasible to generate specific application notes, signaling pathway diagrams, or quantitative data tables as requested.

Alternative Resource: In lieu of specific information on the this compound target, this document provides a comprehensive and adaptable framework for the lentiviral-mediated expression of a hypothetical or user-defined protein of interest. The provided protocols, diagrams, and data table templates are based on established methodologies in molecular and cell biology and can be customized for the specific target once it is known.

General Application Notes for Lentiviral-Mediated Target Expression

Lentiviral vectors are a powerful tool for introducing and stably expressing a gene of interest in a wide range of mammalian cell types, including both dividing and non-dividing cells. This method is particularly advantageous for studies in drug discovery and target validation as it allows for consistent and long-term expression of a target protein, facilitating the investigation of its function and its interaction with small molecules.

This application note outlines the general procedure for the production of lentiviral particles encoding a target gene and the subsequent transduction of a host cell line to create a stable cell line overexpressing the protein of interest. This stable cell line can then be utilized for various downstream applications, such as compound screening, pathway analysis, and mechanism of action studies.

Experimental Protocols

Lentiviral Vector Production in HEK293T Cells

This protocol describes the generation of lentiviral particles by transient transfection of HEK293T cells.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lentiviral transfer plasmid encoding the target gene

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

  • Opti-MEM I Reduced Serum Medium

  • Sterile microcentrifuge tubes and cell culture plates/flasks

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm plate at a density that will result in 70-80% confluency on the day of transfection.

  • DNA-Transfection Reagent Complex Preparation:

    • In a sterile tube, dilute the transfer plasmid and packaging plasmids in Opti-MEM.

    • In a separate sterile tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection: Add the DNA-transfection reagent complexes dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Medium Change: After 12-18 hours, carefully aspirate the transfection medium and replace it with fresh complete growth medium.

  • Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Virus Storage: Centrifuge the collected supernatant to pellet cell debris. Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C in aliquots.

Lentiviral Transduction of Target Cells

This protocol outlines the infection of a chosen cell line with the produced lentiviral particles.

Materials:

  • Target cell line

  • Complete growth medium for the target cell line

  • Lentiviral supernatant

  • Polybrene (transduction-enhancing reagent)

  • Selection antibiotic (if the transfer plasmid contains a resistance marker, e.g., puromycin)

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.

  • Transduction:

    • Prepare transduction medium by adding Polybrene to the complete growth medium at an optimized concentration (typically 4-8 µg/mL).

    • Remove the medium from the cells and add the transduction medium containing the desired volume of lentiviral supernatant. The amount of virus to add is determined by the desired multiplicity of infection (MOI).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.

  • Medium Change: After 24 hours, replace the virus-containing medium with fresh complete growth medium.

  • Selection (if applicable): If using a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction. Maintain selection for a period sufficient to eliminate non-transduced cells.

  • Expansion: Expand the surviving cells to establish a stable cell line overexpressing the target protein.

Validation of Target Expression

Confirm the successful expression of the target protein using the following methods:

A. Western Blot Analysis:

  • Lyse the stable cell line and a control (parental) cell line.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific to the target protein and a suitable secondary antibody.

  • Detect the protein bands using an appropriate detection system.

B. Quantitative PCR (qPCR):

  • Isolate total RNA from the stable and control cell lines.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers specific for the target gene.

  • Normalize the expression to a housekeeping gene to determine the relative increase in target gene expression.

Data Presentation

Quantitative data from validation experiments should be summarized in clear and concise tables.

Table 1: Relative mRNA Expression of the Target Gene in Transduced Cells

Cell LineTarget Gene (Relative Quantification)Standard Deviation
Parental Control1.0± 0.1
Stable Cell Line50.2± 3.5

Table 2: Densitometric Analysis of Target Protein Expression from Western Blot

Cell LineNormalized Protein Level (Arbitrary Units)Standard Deviation
Parental Control1.0± 0.2
Stable Cell Line25.8± 2.1

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Experimental_Workflow cluster_0 Lentivirus Production cluster_1 Cell Line Generation cluster_2 Validation HEK293T HEK293T Cells Transfection Transfection with Plasmids HEK293T->Transfection Harvest Harvest Viral Supernatant Transfection->Harvest Transduction Lentiviral Transduction Harvest->Transduction TargetCells Target Cells TargetCells->Transduction Selection Antibiotic Selection Transduction->Selection StableLine Stable Cell Line Selection->StableLine qPCR qPCR StableLine->qPCR WesternBlot Western Blot StableLine->WesternBlot

Caption: Workflow for generating a stable cell line using lentiviral transduction.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Target Signaling Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor TargetProtein Target Protein (Overexpressed) Receptor->TargetProtein activates Kinase1 Kinase 1 TargetProtein->Kinase1 phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression

Caption: A hypothetical signaling cascade involving the overexpressed target protein.

CAY10506 for Inducing Apoptosis and Autophagy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CAY10506 is a potent inhibitor of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase that plays a critical role in a variety of cellular processes, including stress response, metabolism, and cell survival. By inhibiting SIRT1, this compound can modulate the acetylation status of numerous protein targets, leading to the induction of specific cellular events. These application notes provide detailed protocols and data for utilizing this compound and other well-characterized SIRT1 inhibitors, such as EX-527 and Sirtinol, to induce apoptosis and autophagy in experimental systems. The information presented is intended for researchers, scientists, and drug development professionals.

SIRT1 has been shown to deacetylate and inactivate the tumor suppressor protein p53, thereby suppressing apoptosis. Inhibition of SIRT1 leads to increased acetylation and activation of p53, which in turn upregulates the expression of pro-apoptotic proteins. Furthermore, SIRT1 is involved in the regulation of autophagy, a cellular process of self-digestion that can either promote cell survival or cell death depending on the context. The modulation of these pathways by SIRT1 inhibitors makes them valuable tools for studying and potentially targeting diseases such as cancer.

Quantitative Data Summary

The following tables summarize quantitative data from studies using SIRT1 inhibitors to induce apoptosis and autophagy in various cell lines.

Table 1: Induction of Apoptosis by SIRT1 Inhibitors

CompoundCell LineConcentrationTime (h)Apoptosis (%)Key Findings
SirtinolMCF-7 (Breast Cancer)50 µM48Not specifiedIncreased sub-G1 population, Bax/Bcl-2 ratio, cytochrome c release, and PARP cleavage.[1]
EX-527MCF-7 (Breast Cancer)25.30 µM4898.3Significant induction of early and late apoptosis.[2]
EX-527U87MG, LN-299 (Glioma)Not specifiedNot specifiedIncreasedInduced caspase-dependent apoptosis and increased cleaved caspase-3.[3]
SirtinolPlateletsNot specifiedNot specifiedIncreasedEnhanced Annexin V binding and ROS production.[4]
EX-527T-cell Leukemia20 µM36 (pre-treatment)~10% increaseSensitized cells to FasL-mediated apoptosis.[5][6]

Table 2: Induction of Autophagy by SIRT1 Inhibitors

CompoundCell LineConcentrationTime (h)Key Findings
SirtinolH292 (Lung Cancer)10 µM2 (pre-treatment)Augmented cigarette smoke-induced autophagy (increased LC3-II/I ratio).[7]
EX-527Follicular Environment of Oocytes (FEO) cells20 µM24Increased percentage of cell death via autophagy.[8]
MHY2245 (novel SIRT1 inhibitor)SKOV3 (Ovarian Cancer)Not specifiedNot specifiedIncreased LC3-II levels.[9]
SIRT1 siRNACalu-1, A549, H1792 (NSCLC)Not specified30Increased LC3-II levels.[10]
EX-527THP-1 (Macrophages)2 µM2 (pre-treatment)Blocked ox-LDL-induced downregulation of autophagy.[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in SIRT1 inhibitor-induced apoptosis and autophagy.

SIRT1_Inhibitor_Apoptosis_Pathway cluster_0 SIRT1 Inhibition cluster_1 Upstream Events cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade cluster_4 Cellular Outcome This compound This compound SIRT1 SIRT1 This compound->SIRT1 inhibits p53 (acetylated) p53 (acetylated) SIRT1->p53 (acetylated) deacetylates (inhibition reversed) Bax Bax p53 (acetylated)->Bax activates Bcl-2 Bcl-2 p53 (acetylated)->Bcl-2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Mitochondrion->Cytochrome c releases Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage induces Apoptosis Apoptosis PARP Cleavage->Apoptosis leads to

Caption: SIRT1 inhibitor-induced apoptosis pathway.

SIRT1_Inhibitor_Autophagy_Pathway cluster_0 SIRT1 Inhibition cluster_1 Upstream Regulation cluster_2 Autophagy Machinery cluster_3 Cellular Outcome This compound This compound SIRT1 SIRT1 This compound->SIRT1 inhibits AMPK AMPK SIRT1->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Beclin-1 Complex Beclin-1 Complex ULK1 Complex->Beclin-1 Complex activates LC3-I LC3-I Beclin-1 Complex->LC3-I promotes conversion to LC3-II LC3-II LC3-I->LC3-II lipidation Autophagosome Autophagosome LC3-II->Autophagosome incorporates into Autophagy Autophagy Autophagosome->Autophagy mediates

Caption: SIRT1 inhibitor-induced autophagy pathway.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes a general procedure for inducing apoptosis in cultured cells using a SIRT1 inhibitor.

Materials:

  • This compound (or other SIRT1 inhibitor such as EX-527 or Sirtinol)

  • Appropriate cell line and culture medium

  • DMSO (for dissolving the inhibitor)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Apoptosis Assessment: Following incubation, harvest the cells and assess for apoptosis using one of the methods described below (Protocol 2 or 3).

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[11]

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.[12]

  • Cell Count and Resuspension: Count the cells and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Apoptosis_Assessment_Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Harvest Cells Harvest Cells Treatment with this compound->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Incubate (15 min, RT, dark) Incubate (15 min, RT, dark) Stain with Annexin V & PI->Incubate (15 min, RT, dark) Flow Cytometry Analysis Flow Cytometry Analysis Incubate (15 min, RT, dark)->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Experimental workflow for apoptosis assessment.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Caspase-3/7 Assay Kit (containing a fluorogenic or colorimetric substrate)

  • Lysis buffer

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the caspase assay kit. This typically involves incubating the cells with a lysis buffer.

  • Lysate Collection: Centrifuge the lysed cells to pellet the cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add a defined amount of cell lysate to each well. Add the caspase-3/7 substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence (for fluorogenic substrates) or absorbance (for colorimetric substrates) using a microplate reader.

  • Data Analysis: The signal is proportional to the caspase-3/7 activity in the sample.

Protocol 4: Induction of Autophagy with this compound

This protocol provides a general method for inducing autophagy using a SIRT1 inhibitor.

Materials:

  • This compound (or other SIRT1 inhibitor)

  • Appropriate cell line and culture medium

  • DMSO

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentrations in cell culture medium. Include a vehicle control.

  • Treatment: Replace the medium with the prepared treatment or control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24 hours).

  • Autophagy Assessment: Harvest the cells and assess for autophagy using one of the methods described below (Protocol 5 or 6).

Protocol 5: Western Blot for LC3-I/II Conversion

This protocol is used to detect the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a hallmark of autophagy.

Materials:

  • Cells treated with this compound (from Protocol 4)

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.[4]

Protocol 6: Monitoring Autophagosome Formation

This protocol uses fluorescence microscopy to visualize the formation of autophagosomes.

Materials:

  • Cells stably expressing GFP-LC3

  • This compound

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed GFP-LC3 expressing cells on coverslips in a multi-well plate. Treat the cells with this compound as described in Protocol 4.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (optional): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Observe the cells under a fluorescence microscope.

  • Analysis: In non-autophagic cells, GFP-LC3 fluorescence is diffuse throughout the cytoplasm. Upon induction of autophagy, GFP-LC3 translocates to the autophagosome membrane, appearing as distinct puncta. Count the number of GFP-LC3 puncta per cell to quantify autophagy.

Autophagy_Assessment_Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Lysis Cell Lysis Treatment with this compound->Cell Lysis Fluorescence Microscopy (GFP-LC3) Fluorescence Microscopy (GFP-LC3) Treatment with this compound->Fluorescence Microscopy (GFP-LC3) Western Blot for LC3 Western Blot for LC3 Cell Lysis->Western Blot for LC3 Quantify LC3-II/LC3-I Ratio Quantify LC3-II/LC3-I Ratio Western Blot for LC3->Quantify LC3-II/LC3-I Ratio Count GFP-LC3 Puncta Count GFP-LC3 Puncta Fluorescence Microscopy (GFP-LC3)->Count GFP-LC3 Puncta Data Interpretation Data Interpretation Quantify LC3-II/LC3-I Ratio->Data Interpretation Count GFP-LC3 Puncta->Data Interpretation

Caption: Experimental workflow for autophagy assessment.

References

Troubleshooting & Optimization

CAY10506 not showing expected effect in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule inhibitor CAY10506. If you are not observing the expected effects of this compound in your cell-based assays, this guide will help you identify potential causes and find solutions.

Troubleshooting Guide

Primary Issue: this compound is not showing the expected biological effect in my cell-based assay.

This is a common challenge in drug discovery and can stem from a variety of factors. The following troubleshooting guide will walk you through a systematic approach to identify the root cause.

Question 1: Is the compound soluble and stable in my experimental conditions?

Poor solubility and degradation are frequent causes of a compound's inactivity.[1]

  • Possible Cause: The compound has precipitated out of the media.

    • Suggested Solution: Visually inspect the media for any precipitate after adding this compound. Test the solubility of this compound in your specific cell culture media at the desired concentration. It's important to note that the final concentration of solvents like DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[1]

  • Possible Cause: The compound is unstable and degrading over the course of the experiment.[1][2]

    • Suggested Solution: Perform a stability study of this compound in your cell culture media at 37°C over the time course of your experiment.[2] You can analyze the concentration of the intact compound at different time points using methods like HPLC-MS.[2] It is also advisable to prepare fresh dilutions from a stable stock solution for each experiment.[1]

Question 2: Is the cell line appropriate and healthy?

The choice of cell line and its health are critical for a successful experiment.

  • Possible Cause: The target of this compound is not expressed or is expressed at very low levels in your chosen cell line.

    • Suggested Solution: Verify the expression of the target protein in your cell line using techniques like Western blot or qPCR. If the target is absent, select a different cell line known to express the target.

  • Possible Cause: The cells are unhealthy, stressed, or have a high passage number, which can alter their response to treatments.[1]

    • Suggested Solution: Ensure your cells are healthy, within a low passage number range, and growing optimally. Regularly test for mycoplasma contamination.[1] Always include a vehicle-only control to assess the baseline health of the cells.

Question 3: Is the experimental protocol optimized?

Suboptimal assay conditions can mask the true effect of the compound.

  • Possible Cause: The concentration range of this compound is not appropriate.

    • Suggested Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration (e.g., EC50 or IC50). A clear dose-response relationship is indicative of a specific effect.[1]

  • Possible Cause: The incubation time is too short or too long.

    • Suggested Solution: Conduct a time-course experiment to identify the optimal time point to observe the desired effect.

  • Possible Cause: The assay itself is not sensitive enough or has high background.

    • Suggested Solution: Optimize your assay conditions, including blocking steps and reagent concentrations, to maximize the signal-to-noise ratio.[1] Consider using a more sensitive detection method if available.

Frequently Asked Questions (FAQs)

Q1: How can I improve the solubility of this compound?

A1: If you are facing solubility issues, consider the following:

  • Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your cell culture medium is low (typically <0.5%) to prevent solvent-induced artifacts.[1]

  • pH Adjustment: The solubility of some compounds is pH-dependent. You can try adjusting the pH of your buffer system.[1]

  • Use of Solubilizing Agents: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can aid in maintaining solubility.[1]

Q2: What are off-target effects and how can I check for them?

A2: Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to unexpected or toxic effects.[1] To investigate this:

  • Dose-Response Analysis: Off-target effects often manifest at higher concentrations.[1] A specific inhibitor should exhibit a clear dose-response curve.

  • Use of Control Compounds: Include a structurally related but inactive control compound in your experiments.

  • Target Knockdown/Knockout: The most definitive way to confirm on-target activity is to show that the effect of this compound is absent in cells where the target has been knocked down or knocked out.

Q3: My results are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can be frustrating. Here are some common culprits:

  • Compound Stability: As mentioned, compound degradation can lead to variability. Always use freshly prepared dilutions.[1]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly affect cellular responses.[1] Standardize your cell culture procedures.

  • Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.[1]

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

ParameterRecommendation
Cell Density Optimized for logarithmic growth throughout the experiment
This compound Conc. Logarithmic serial dilutions (e.g., 0.01 µM to 100 µM)
Incubation Time 24 - 72 hours
Vehicle Control Same concentration of solvent (e.g., DMSO) as the highest this compound concentration
Positive Control A known cytotoxic agent

Visualizations

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical signaling pathway that this compound might inhibit.

G cluster_0 Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response This compound This compound This compound->Kinase_B

Caption: A hypothetical signaling cascade inhibited by this compound.

Experimental Workflow for Troubleshooting

This diagram outlines a typical workflow for investigating why a compound is not showing an effect.

G Start Start No_Effect_Observed No_Effect_Observed Start->No_Effect_Observed Check_Solubility Check_Solubility No_Effect_Observed->Check_Solubility Check_Stability Check_Stability Check_Solubility->Check_Stability Soluble Modify_Protocol Modify_Protocol Check_Solubility->Modify_Protocol Insoluble Check_Cell_Health Check_Cell_Health Check_Stability->Check_Cell_Health Stable Check_Stability->Modify_Protocol Unstable Optimize_Assay Optimize_Assay Check_Cell_Health->Optimize_Assay Healthy Check_Cell_Health->Modify_Protocol Unhealthy Consult_Literature Consult_Literature Optimize_Assay->Consult_Literature Optimized Optimize_Assay->Modify_Protocol Suboptimal Re-evaluate Re-evaluate Consult_Literature->Re-evaluate Modify_Protocol->Re-evaluate

Caption: A workflow for troubleshooting unexpected experimental results.

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing the issue.

G Start Start Is_Compound_Soluble Is_Compound_Soluble Start->Is_Compound_Soluble Improve_Solubility Improve_Solubility Is_Compound_Soluble->Improve_Solubility No Is_Compound_Stable Is_Compound_Stable Is_Compound_Soluble->Is_Compound_Stable Yes Use_Fresh_Compound Use_Fresh_Compound Is_Compound_Stable->Use_Fresh_Compound No Is_Target_Expressed Is_Target_Expressed Is_Compound_Stable->Is_Target_Expressed Yes Change_Cell_Line Change_Cell_Line Is_Target_Expressed->Change_Cell_Line No Is_Assay_Optimal Is_Assay_Optimal Is_Target_Expressed->Is_Assay_Optimal Yes Optimize_Assay Optimize_Assay Is_Assay_Optimal->Optimize_Assay No Consider_Off_Target Consider_Off_Target Is_Assay_Optimal->Consider_Off_Target Yes

Caption: A decision tree for troubleshooting lack of compound effect.

References

How to improve CAY10506 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CAY10506 Solubility

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal solubility of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is readily soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] For aqueous-based experiments, it is sparingly soluble. We recommend preparing a concentrated stock solution in an organic solvent first and then diluting it with your aqueous buffer of choice.[1]

Q2: My this compound precipitated out of solution after I diluted it in my aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low aqueous solubility. To address this, ensure the final concentration of the organic solvent in your aqueous solution is kept to a minimum but is sufficient to maintain solubility. You may also try vortexing or gentle warming to aid dissolution. For sensitive experiments, consider preparing fresh dilutions for each use, as we do not recommend storing aqueous solutions for more than one day.[1]

Q3: Can I store my this compound stock solution? If so, under what conditions?

A3: Yes, stock solutions of this compound in organic solvents can be stored. For long-term storage, we recommend keeping the stock solution at -20°C. The compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]

Q4: How can I determine the maximum solubility of this compound in my specific experimental buffer?

A4: To determine the maximum solubility in your specific buffer, you can perform a serial dilution of a concentrated organic stock solution into your buffer. Observe the highest concentration that remains clear without any visible precipitation. For a more quantitative assessment, techniques like UV-Vis spectroscopy can be used to measure the concentration in the supernatant after centrifugation of a saturated solution.

Troubleshooting Guide

This section provides solutions to common problems encountered when preparing this compound solutions for experiments.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationNotes
Ethanol~25 mg/mL[1]Recommended for preparing stock solutions.
Dimethylformamide (DMF)~25 mg/mL[1]An alternative to ethanol for stock solutions.
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1]Another suitable organic solvent for stock solutions.
1:10 Ethanol:PBS (pH 7.2)~0.1 mg/mL[1]For preparing working solutions in aqueous buffers.
Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution in an Organic Solvent

  • Weigh the desired amount of this compound crystalline solid.

  • Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO, or DMF) to achieve the desired concentration.

  • To aid dissolution, vortex the solution and, if necessary, sonicate or gently warm the vial.

  • Ensure the compound is fully dissolved before storing or diluting further.

  • Purging the solution with an inert gas before capping and storing is recommended to enhance stability.[1]

Protocol for Preparing a Working Solution in an Aqueous Buffer

  • Start with a concentrated stock solution of this compound in an organic solvent (e.g., 25 mg/mL in ethanol).

  • To the aqueous buffer of your choice, slowly add the required volume of the organic stock solution while vortexing to ensure rapid mixing.

  • Do not exceed a 1:10 ratio of the organic solvent to the aqueous buffer to avoid precipitation.[1]

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, you may have exceeded the solubility limit.

  • Prepare fresh aqueous solutions for each experiment and do not store them for more than one day.[1]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for handling this compound.

G start Start: Need to dissolve This compound stock_q Is a stock solution required? start->stock_q organic_solvent Dissolve in Ethanol, DMSO, or DMF (~20-25 mg/mL) stock_q->organic_solvent Yes aqueous_q Is an aqueous working solution needed? stock_q->aqueous_q No store_stock Store at -20°C organic_solvent->store_stock store_stock->aqueous_q dilute Dilute organic stock into aqueous buffer (e.g., 1:10 Ethanol:PBS) aqueous_q->dilute Yes end End of Protocol aqueous_q->end No use_now Use immediately dilute->use_now use_now->end

Caption: Decision workflow for preparing this compound solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound solid add_solvent Add organic solvent (Ethanol, DMSO, DMF) weigh->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve add_buffer Add stock solution to aqueous buffer (1:10) dissolve->add_buffer Proceed to dilution vortex Vortex during addition add_buffer->vortex inspect Inspect for precipitation vortex->inspect

Caption: Experimental workflow for this compound solution preparation.

References

CAY10506 toxicity and off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Initial searches for the compound "CAY10506" did not yield any specific information regarding its toxicity, off-target effects, or mechanism of action in publicly available scientific literature. Therefore, to fulfill the request for a comprehensive technical support guide, we will use the well-characterized tyrosine kinase inhibitor Imatinib (B729) (Gleevec®) as a representative example. The following information is specific to Imatinib and is intended to serve as a detailed template that can be adapted once data for this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Imatinib?

Imatinib is a potent and selective inhibitor of several protein-tyrosine kinases.[1] It functions by binding to the ATP-binding site of these kinases, which prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on various substrates.[1] This action blocks the downstream signaling pathways that are essential for the proliferation and survival of certain cancer cells.[1]

The primary targets of Imatinib include:

  • BCR-ABL: A constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML).[1][2]

  • c-KIT: A receptor tyrosine kinase often mutated in Gastrointestinal Stromal Tumors (GIST).[1][2]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase implicated in various malignancies.[2][3]

By inhibiting these kinases, Imatinib induces apoptosis (programmed cell death) and inhibits the proliferation of tumor cells that are dependent on their activity.[2]

Q2: What are the known off-target effects of Imatinib?

While Imatinib is considered highly selective, it does exhibit off-target activity, which can contribute to both therapeutic and adverse effects. Known off-targets include:

  • ABL2 (ARG) and DDR1 tyrosine kinases: These are additional kinases inhibited by Imatinib.[3]

  • NQO2: An oxidoreductase.[3]

  • ATP-sensitive K+ channel: In pancreatic beta-cells, Imatinib can bind to and inhibit this channel, which may contribute to its effects on glucose metabolism.[4]

  • Immunological effects: Imatinib can modulate the function of various immune cells, including NK cells and monocytes, by altering their chemokine receptor expression.[5][6] This can have implications for anti-tumor immune responses.[7]

Some off-target effects, such as those on mitochondrial respiration, may contribute to the anti-diabetic properties observed with Imatinib and other tyrosine kinase inhibitors.[4][8]

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Low Viability in In Vitro Experiments

Possible Cause: High concentration of Imatinib leading to off-target toxicity or excessive on-target inhibition.

Troubleshooting Steps:

  • Verify IC50 Value: Ensure that the working concentration of Imatinib is appropriate for the cell line being used. The IC50 can vary significantly between different cell types.

  • Perform a Dose-Response Curve: If the IC50 is unknown for your specific cell line, conduct a dose-response experiment to determine the optimal concentration range.

  • Check Vehicle Control: Ensure that the solvent used to dissolve Imatinib (e.g., DMSO) is not causing toxicity at the concentration used in your experiments.

  • Incubation Time: Consider reducing the incubation time to see if the observed toxicity is time-dependent.

Problem 2: Inconsistent Results in Animal Studies

Possible Cause: Issues with drug formulation, administration, or animal metabolism.

Troubleshooting Steps:

  • Formulation: Ensure that Imatinib is properly dissolved or suspended for administration. For oral administration, it is recommended to give the drug with food to minimize gastrointestinal irritation.[9][10]

  • Dosing: Verify the calculated dose based on the animal's weight. Dosing may need to be adjusted based on the specific animal model and the indication being studied.

  • Metabolism: Be aware that Imatinib is primarily metabolized by CYP3A4.[10] Co-administration of other drugs that induce or inhibit this enzyme can alter the plasma concentration of Imatinib.[11]

  • Monitoring: Regularly monitor the animals for common side effects such as fluid retention, weight loss, and signs of gastrointestinal distress.[9]

Quantitative Data

Table 1: IC50 Values of Imatinib for Target Kinases

Kinase TargetCell LineIC50 (nM)
c-AblN/A~25
PDGFRN/A~100
c-KitN/A~100

Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell line used.

Table 2: Common Toxicities Associated with Imatinib

Toxicity TypeManifestationIncidence
Hematologic Anemia, Neutropenia, ThrombocytopeniaCommon
Gastrointestinal Nausea, Vomiting, DiarrheaCommon[9]
Musculoskeletal Muscle cramps, Muscle and joint painCommon[9][12]
Dermatologic RashCommon[9]
Fluid Retention EdemaCommon[12]
Hepatotoxicity Elevated liver enzymes2-4% with ALT >5x ULN[13]
Cardiotoxicity Congestive heart failure, Left ventricular dysfunctionRare (<1%)[14]
Renal Toxicity Increased creatinineReported[12]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of Imatinib in a cancer cell line (e.g., K562 for CML).[15]

Materials:

  • BCR-ABL positive cell line (e.g., K562)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Imatinib stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the K562 cell line in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[15]

  • Compound Preparation: Prepare a series of dilutions of Imatinib from the 10 mM stock solution in culture medium to achieve a final concentration range (e.g., 0.01 µM to 10 µM).[15]

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[15]

    • Remove the existing medium and add 100 µL of the medium containing the various concentrations of Imatinib. Include a vehicle control (DMSO) and a blank (no cells).[15]

    • Incubate the plate for 72 hours at 37°C.[15]

    • Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.[15]

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[15]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Normalize the data to the vehicle control and plot cell viability against the logarithm of the Imatinib concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.[15]

Visualizations

G cluster_0 BCR-ABL Signaling Pathway cluster_1 Mechanism of Imatinib Action BCR_ABL BCR-ABL (Constitutively Active) Substrate Substrate Protein BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding Site G cluster_0 Toxicity Troubleshooting Workflow Experiment In Vitro / In Vivo Experiment Observation Unexpected Toxicity Observed Experiment->Observation Check_Conc Verify Drug Concentration Observation->Check_Conc Check_Vehicle Assess Vehicle Toxicity Observation->Check_Vehicle Check_Protocol Review Dosing & Administration Protocol Observation->Check_Protocol Modify_Exp Modify Experimental Parameters Check_Conc->Modify_Exp Check_Vehicle->Modify_Exp Check_Protocol->Modify_Exp Re_evaluate Re-evaluate Results Modify_Exp->Re_evaluate G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Imatinib Imatinib BCR_ABL BCR-ABL Imatinib->BCR_ABL Inhibition c_KIT c-KIT Imatinib->c_KIT Inhibition PDGFR PDGFR Imatinib->PDGFR Inhibition ABL2 ABL2 Imatinib->ABL2 Inhibition DDR1 DDR1 Imatinib->DDR1 Inhibition Immune_Mod Immune Modulation Imatinib->Immune_Mod Modulation Mito_Resp Mitochondrial Respiration Imatinib->Mito_Resp Inhibition

References

Technical Support Center: Optimizing CAY10506 Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions (FAQs) regarding the optimization of CAY10506 dosage in mouse models. Due to the limited availability of published in vivo studies specifically for this compound, this guide synthesizes information on its in vitro properties, data from structurally similar compounds, and general principles of working with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists of the thiazolidinedione (TZD) class.

I. This compound Overview

This compound is a synthetic, potent PPARγ agonist. It belongs to a class of compounds that are hybrids of lipoic acid and a thiazolidinedione (TZD).

Key Properties of this compound:

PropertyValueReference
Formal Name N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamideCayman Chemical
CAS Number 292615-75-9Cayman Chemical
Molecular Formula C₂₀H₂₆N₂O₄S₃Cayman Chemical
In Vitro Potency (EC₅₀) 10 µM for human PPARγ transactivationCayman Chemical

II. Signaling Pathway

This compound, as a PPARγ agonist, binds to and activates the PPARγ nuclear receptor. This receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This pathway is crucial in the regulation of adipogenesis, lipid metabolism, and inflammation.

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates PPARg_RXR_inactive PPARγ RXR PPARg->PPARg_RXR_inactive Heterodimerizes with RXR RXR PPARg_RXR_active PPARγ RXR PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Caption: this compound activates the PPARγ signaling pathway.

III. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a recommended starting dose for this compound in mice?

A1: As there are no published in vivo studies specifically for this compound, a definitive starting dose cannot be provided. However, a rational approach to dose-finding can be adopted based on its in vitro potency and data from other TZD-class PPARγ agonists.

Recommended Approach for Dose Finding:

  • In Vitro to In Vivo Extrapolation: this compound has an in vitro EC₅₀ of 10 µM for human PPARγ. While a direct conversion is not straightforward, this provides a benchmark for the concentrations required for cellular activity.

  • Reference Compound Dosing: Other thiazolidinediones have been extensively studied in mice. For example, Rosiglitazone has been used in a range of 3-30 mg/kg/day.[1] Given that this compound is a novel compound, a cautious approach is warranted. A starting dose at the lower end of the range for similar compounds, or even a log lower, is advisable.

  • Dose-Ranging Study: It is highly recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific mouse model and experimental endpoint. This typically involves testing at least three dose levels (e.g., 1, 5, and 25 mg/kg) and a vehicle control group.

Q2: How should I formulate and administer this compound?

A2: The formulation and route of administration are critical for achieving adequate bioavailability and minimizing local irritation.

Formulation: According to the manufacturer, this compound is soluble in the following solvents:

  • DMSO: up to 5 mg/mL

  • Ethanol: up to 3 mg/mL

  • DMF: up to 5 mg/mL

For in vivo use, it is crucial to use a vehicle that is well-tolerated by the animals. A common approach for administering hydrophobic compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a physiologically compatible vehicle such as corn oil, saline, or a solution containing Tween 80 or carboxymethylcellulose.

Administration Route:

  • Oral Gavage (p.o.): This is a common route for TZD administration.

  • Intraperitoneal (i.p.) Injection: This route can also be used, but care must be taken to avoid irritation from the vehicle.

Q3: What are the potential side effects or toxicities to monitor for?

A3: Thiazolidinediones as a class are known to have potential side effects. While specific toxicity data for this compound is unavailable, it is prudent to monitor for class-related effects:

  • Fluid Retention and Edema: A known side effect of some PPARγ agonists.[2]

  • Weight Gain: Often associated with the therapeutic action of PPARγ agonists.

  • Hepatotoxicity: While less common with newer TZDs, it is advisable to monitor liver function.

  • Effects on Bone: Some studies have shown that long-term TZD use can affect bone density.[2]

Monitoring: Regular monitoring of animal health, including body weight, food and water intake, and general appearance, is essential. For longer-term studies, periodic blood collection for clinical chemistry analysis (e.g., liver enzymes) and histopathological examination of key organs at the end of the study are recommended.

Q4: My experiment is not showing the expected results. What should I check?

A4: If you are not observing the expected biological effects of this compound, consider the following troubleshooting steps:

Troubleshooting_Workflow Start No Expected Effect Check_Formulation Is the compound fully dissolved and stable in the vehicle? Start->Check_Formulation Check_Dose Is the dose sufficient to achieve a therapeutic concentration in vivo? Check_Formulation->Check_Dose Yes Outcome_Further_Investigation Further Investigation Needed Check_Formulation->Outcome_Further_Investigation No Check_Administration Is the administration technique consistent and accurate? Check_Dose->Check_Administration Yes Check_Dose->Outcome_Further_Investigation No Check_Model Is the animal model responsive to PPARγ agonism? Check_Administration->Check_Model Yes Check_Administration->Outcome_Further_Investigation No Outcome_Success Problem Identified Check_Model->Outcome_Success Yes Check_Model->Outcome_Further_Investigation No

Caption: Troubleshooting workflow for unexpected experimental outcomes.

IV. Experimental Protocols

As no specific in vivo protocols for this compound are available, the following is a generalized protocol for a dose-ranging study of a novel PPARγ agonist in a mouse model of diet-induced obesity. This should be adapted based on your specific experimental needs.

Objective: To determine a safe and effective dose of this compound in a diet-induced obesity mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline with 0.1% Tween 80)

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • Oral gavage needles

  • Equipment for blood glucose measurement and body weight monitoring

Methodology:

  • Acclimatization and Diet Induction:

    • Acclimatize mice for one week on a standard chow diet.

    • Induce obesity by feeding a high-fat diet for 8-12 weeks. A control group should remain on the standard chow diet.

  • Group Allocation:

    • Randomly assign the obese mice to the following treatment groups (n=6-8 per group):

      • Group 1: Vehicle control (p.o., daily)

      • Group 2: this compound - Low Dose (e.g., 1 mg/kg, p.o., daily)

      • Group 3: this compound - Mid Dose (e.g., 5 mg/kg, p.o., daily)

      • Group 4: this compound - High Dose (e.g., 25 mg/kg, p.o., daily)

  • Compound Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On each day of dosing, prepare the final dosing solutions by diluting the stock solution in the vehicle to the desired concentrations.

    • Administer the assigned treatment daily via oral gavage for a period of 2-4 weeks.

  • Monitoring and Endpoints:

    • Body Weight: Measure daily or every other day.

    • Food Intake: Measure daily or weekly.

    • Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.

    • Glucose Tolerance Test (GTT): Perform at the end of the treatment period.

    • Terminal Procedures: At the end of the study, collect blood for plasma analysis (e.g., insulin, lipids) and harvest tissues (e.g., liver, adipose tissue) for histopathology and gene expression analysis.

Experimental_Workflow Acclimatization Acclimatization Diet_Induction Diet Induction (High-Fat Diet) Acclimatization->Diet_Induction Grouping Randomization and Grouping Diet_Induction->Grouping Treatment Daily Dosing (Vehicle or this compound) Grouping->Treatment Monitoring In-life Monitoring (Body Weight, Glucose) Treatment->Monitoring Endpoint_Analysis Terminal Endpoint Analysis (GTT, Tissue Harvest) Monitoring->Endpoint_Analysis

Caption: Generalized experimental workflow for a this compound dose-ranging study.

Disclaimer: This guide is intended for informational purposes only. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee. Researchers are strongly encouraged to consult the primary literature for the most up-to-date information and protocols.

References

Technical Support Center: CAY10506 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with CAY10506 treatment. Our goal is to help you diagnose potential issues and achieve reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, hybrid molecule containing moieties of lipoic acid and a thiazolidinedione (TZD). Contrary to some initial classifications, this compound is not a sirtuin inhibitor. It functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, with a reported EC50 of 10 µM for transactivation of human PPARγ.[1]

Q2: We believed this compound was a sirtuin inhibitor. Could this be the source of our inconsistent results?

Yes, this is a very likely source of inconsistency. If your experiments were designed based on the hypothesis that this compound inhibits sirtuin activity, the observed effects, or lack thereof, would be inconsistent with your predictions. The cellular effects of this compound are primarily mediated through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in adipogenesis, lipid metabolism, and inflammation.

Q3: What are the common reasons for inconsistent results when working with PPARγ agonists like this compound?

Inconsistent results with PPARγ agonists can arise from several factors:

  • Cellular Context: The expression levels of PPARγ and its co-regulators can vary significantly between different cell types and even between different passages of the same cell line.

  • Ligand Concentration: The dose-response to PPARγ agonists can be complex, with higher concentrations sometimes leading to off-target effects.

  • Serum Components: Components in fetal bovine serum (FBS) or other sera can compete with or modulate the activity of PPARγ agonists.

  • Compound Stability and Solubility: Improper storage or preparation of this compound can lead to degradation or precipitation, affecting its effective concentration.

Troubleshooting Inconsistent Results with this compound

Here are some troubleshooting steps to address inconsistent experimental outcomes.

Problem 1: No observable effect or weak response after this compound treatment.
Potential Cause Recommended Solution
Low PPARγ Expression in Cell Model Confirm PPARγ expression in your cell line at the protein level using Western blot or at the mRNA level using RT-qPCR. If expression is low, consider using a cell line known to have robust PPARγ expression (e.g., 3T3-L1 preadipocytes, certain cancer cell lines).
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. Start with a range around the reported EC50 of 10 µM.
Compound Degradation or Precipitation Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions at -20°C. When preparing working solutions, avoid repeated freeze-thaw cycles. Visually inspect the media for any signs of precipitation after adding this compound.
Interference from Serum Components Consider reducing the serum concentration in your cell culture medium during treatment or using a serum-free medium if your cells can tolerate it.
Problem 2: High variability between replicate experiments.
Potential Cause Recommended Solution
Inconsistent Cell Culture Conditions Standardize cell seeding density, passage number, and confluence at the time of treatment. Ensure consistent incubation times.
Inaccurate Pipetting of this compound Use calibrated pipettes and ensure thorough mixing of the compound in the culture medium before adding it to the cells.
Variability in Reagent Preparation Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability from weighing small amounts of powder.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Dissolve the powder in a suitable solvent such as DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM). The solubility of this compound is reported to be 5 mg/ml in DMSO and 3 mg/ml in ethanol.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

G cluster_prep This compound Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO or Ethanol (e.g., to 10 mM) weigh->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C aliquot->store

Figure 1. Workflow for preparing this compound stock solution.
Protocol 2: In Vitro Cell-Based Assay to Assess PPARγ Activation

This protocol describes a general method to assess the effect of this compound on the expression of a known PPARγ target gene.

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined amount of time (e.g., 24-48 hours) to allow for changes in gene expression.

  • Endpoint Analysis:

    • For RT-qPCR: Lyse the cells and extract RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of a known PPARγ target gene (e.g., FABP4/aP2 in adipocytes).

    • For Western Blot: Lyse the cells and extract total protein. Perform SDS-PAGE and Western blotting to measure the protein levels of a PPARγ target.

G cluster_workflow Cell-Based PPARγ Activation Assay cluster_analysis Analysis Options seed Seed Cells treat Treat with this compound or Vehicle seed->treat incubate Incubate (e.g., 24-48h) treat->incubate analysis Endpoint Analysis incubate->analysis rtqpcr RT-qPCR for Target Gene mRNA analysis->rtqpcr Gene Expression western Western Blot for Target Gene Protein analysis->western Protein Expression

Figure 2. Experimental workflow for a cell-based PPARγ activation assay.

Signaling Pathway

This compound acts as an agonist for PPARγ, a nuclear receptor. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

G This compound This compound PPARG PPARγ This compound->PPARG Binds & Activates PPRE PPRE (DNA) PPARG->PPRE Heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Gene Target Gene Transcription PPRE->Gene Modulates

Figure 3. Simplified signaling pathway of this compound via PPARγ activation.

References

CAY10506 Technical Support Center: Troubleshooting Degradation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common challenges associated with the handling, storage, and use of CAY10506, a potent peroxisome proliferator-activated receptor γ (PPARγ) agonist. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

This compound should be stored at -20°C.[1] It is supplied as a solution in methyl acetate (B1210297), which is highly flammable.[1] Therefore, it is crucial to store it away from any sources of ignition.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

This compound is soluble in several organic solvents. The choice of solvent will depend on your specific experimental requirements. Below is a summary of its solubility in various solvents:

SolventSolubility
Dimethylformamide (DMF)5 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mL
Ethanol3 mg/mL
DMSO:PBS (pH 7.2) (1:5)0.15 mg/mL

Q3: How stable is this compound in solution?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower than expected activity in cell-based assays. Compound Degradation: Improper storage or handling may have led to the degradation of this compound.- Ensure the compound has been consistently stored at -20°C. - Prepare fresh stock solutions from the original methyl acetate solution. - Avoid leaving solutions at room temperature for extended periods.
Poor Solubility: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.- When diluting a DMSO or DMF stock solution into aqueous media, ensure vigorous mixing. - Consider the final solvent concentration in your assay, as high concentrations of organic solvents can be toxic to cells. - For sensitive cell lines, a solvent tolerance test is recommended.
Precipitate formation in stock solutions or assay media. Exceeded Solubility Limit: The concentration of this compound may have exceeded its solubility in the chosen solvent or medium.- Review the solubility table and ensure the concentration of your stock solution is appropriate. - When preparing working solutions in aqueous buffers, do not exceed the recommended solubility of 0.15 mg/mL in a 1:5 DMSO:PBS solution. - If a precipitate is observed, gently warm the solution and vortex to attempt redissolution. If the precipitate persists, the solution should be discarded.
Difficulty handling the supplied methyl acetate solution. High Volatility and Flammability: Methyl acetate is a volatile and flammable solvent.[1]- Handle the vial in a well-ventilated area, preferably in a chemical fume hood. - Keep the vial tightly sealed when not in use. - Allow the vial to equilibrate to room temperature before opening to minimize solvent evaporation.

Experimental Protocols & Methodologies

The primary cited method for the synthesis and initial characterization of this compound can be found in the following publication:

  • Chittiboyina, A.G., Venkatraman, M.S., Mizuno, C.S., et al. Design and synthesis of the first generation of dithiolane thiazolidinedione- and phenylacetic acid-based PPARγ agonists. J. Med. Chem.49(14) , 4072-4084 (2006).

Researchers using this compound in their experiments should refer to this publication for detailed methodologies regarding its use as a PPARγ agonist.

Visual Guides

This compound Handling and Preparation Workflow

The following diagram outlines the recommended workflow for handling and preparing this compound for experimental use.

G cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation storage Receive and Store This compound at -20°C equilibrate Equilibrate Vial to Room Temperature storage->equilibrate Handle in well-ventilated area dissolve Prepare Stock Solution in appropriate solvent (e.g., DMSO, DMF) equilibrate->dissolve dilute Dilute Stock Solution in Assay Medium dissolve->dilute experiment Perform Experiment dilute->experiment

Caption: Recommended workflow for this compound handling.

This compound Signaling Pathway

This compound is an agonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.

G This compound This compound PPARg PPARγ This compound->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Response Biological Response (e.g., Adipogenesis, Glucose Uptake) Gene_Expression->Biological_Response Leads to

Caption: this compound activation of the PPARγ signaling pathway.

References

Troubleshooting CAY10506 in [specific cell line]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CAY10506, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This guide is tailored for experiments conducted in the human macrophage-like cell line, THP-1, a commonly used model for studying inflammation and metabolic diseases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic small molecule that acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1]. Its chemical name is N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide[1]. As a PPARγ agonist, this compound binds to and activates PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[2][3][4][5][6].

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 5 mg/mL[1]. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions of this compound should be stored at -20°C for long-term stability[1].

Q3: What is the typical effective concentration (EC50) of this compound?

The EC50 of this compound for the transactivation of human PPARγ is approximately 10 µM[1]. However, the optimal concentration for a specific experiment in THP-1 cells may vary depending on the assay and the desired biological response. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.

Q4: I am observing low or no response to this compound treatment in my THP-1 cells. What are the possible causes?

Several factors could contribute to a lack of response:

  • Suboptimal Cell Health: Ensure that the THP-1 cells are healthy and in the logarithmic growth phase before treatment.

  • Incorrect Compound Concentration: Verify the calculations for your dilutions and ensure the final concentration is appropriate.

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Low PPARγ Expression: While THP-1 cells express PPARγ, the expression level can vary with culture conditions and differentiation state. Differentiation of THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) can increase PPARγ expression.

Q5: My THP-1 cells are showing signs of toxicity after treatment with this compound. How can I address this?

  • High Compound Concentration: High concentrations of this compound or the solvent (DMSO) can be toxic to cells. Perform a dose-response curve to determine the maximum non-toxic concentration.

  • Off-Target Effects: At higher concentrations, small molecules can have off-target effects leading to cytotoxicity.

  • Contamination: Ensure that your cell cultures and reagents are free from microbial contamination.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in THP-1 cells.

Problem Possible Cause Suggested Solution
Inconsistent results between experiments Variation in cell passage number, confluency, or differentiation state.Standardize your cell culture protocol. Use cells within a defined passage number range. Ensure consistent cell density at the time of treatment. If differentiating THP-1 cells, use a consistent protocol for differentiation.
Instability of this compound stock solution.Prepare fresh dilutions from a stable stock solution for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
High background signal in assays Autofluorescence of this compound.Run a control with this compound in cell-free medium to check for autofluorescence at the assay wavelengths.
Non-specific binding to assay components.Optimize blocking steps in your assay protocol.
Unexpected or off-target effects The observed phenotype is not consistent with PPARγ activation.Use a structurally different PPARγ agonist as a positive control. Use a PPARγ antagonist (e.g., GW9662) to confirm that the observed effect is PPARγ-dependent[7][8].
The effective concentration is much higher than the known EC50.This could indicate off-target effects. Consider using lower, more specific concentrations.

Experimental Protocols

General Protocol for a PPARγ Reporter Assay in a Stable Reporter Cell Line

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Plating:

    • Seed a suitable reporter cell line (e.g., HEK293H with a PPRE-driven reporter gene) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase or beta-galactosidase) according to the manufacturer's instructions for your specific reporter assay system.

Protocol for Differentiation and Treatment of THP-1 Cells
  • THP-1 Differentiation:

    • Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a suitable culture vessel.

    • Induce differentiation into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours. Differentiated macrophages will become adherent.

  • This compound Treatment:

    • After differentiation, carefully remove the PMA-containing medium and replace it with fresh medium.

    • Allow the cells to rest for 24 hours.

    • Prepare dilutions of this compound in the cell culture medium and add to the cells.

    • Incubate for the desired period (e.g., 24 hours) before downstream analysis (e.g., gene expression analysis of PPARγ target genes like CD36).

Signaling Pathway and Experimental Workflow Diagrams

PPARγ Signaling Pathway

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARg This compound->PPARg binds PPARg_RXR_inactive PPARγ/RXR (inactive) PPARg->PPARg_RXR_inactive activates RXR RXR PPARg_RXR_active PPARγ/RXR (active) PPARg_RXR_inactive->PPARg_RXR_active translocates PPRE PPRE PPARg_RXR_active->PPRE binds Target_Genes Target Gene Transcription PPRE->Target_Genes regulates

Caption: this compound activates the PPARγ signaling pathway.

Troubleshooting Workflow for Low Response to this compound

Troubleshooting_Workflow Start Low/No Response to this compound Check_Cells Check Cell Health & Viability Start->Check_Cells Check_Concentration Verify this compound Concentration & Dilutions Start->Check_Concentration Check_Stock Check this compound Stock Integrity Start->Check_Stock Check_PPARg Confirm PPARγ Expression Start->Check_PPARg Optimize_Dose Perform Dose-Response Experiment Check_Cells->Optimize_Dose Check_Concentration->Optimize_Dose Use_Positive_Control Use another PPARγ agonist Check_Stock->Use_Positive_Control Differentiate_Cells Differentiate THP-1 to Macrophages Check_PPARg->Differentiate_Cells Resolution Response Observed Optimize_Dose->Resolution Further_Investigation Further Investigation Needed Optimize_Dose->Further_Investigation Use_Positive_Control->Resolution Use_Positive_Control->Further_Investigation Differentiate_Cells->Resolution Differentiate_Cells->Further_Investigation

Caption: A logical workflow for troubleshooting low this compound response.

References

How to minimize CAY10506 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to CAY10506 precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound has limited solubility in aqueous solutions. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the concentration of the compound may exceed its solubility limit, leading to precipitation. The provided solubility data shows a significant drop in solubility when this compound is transferred from an organic solvent to an aqueous buffer.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and ethanol (B145695) are suitable solvents for preparing this compound stock solutions.[1] It is advisable to prepare a high-concentration stock solution to minimize the final volume of the organic solvent in the cell culture medium.

Q3: What is the maximum recommended concentration of organic solvents in the final cell culture medium?

A3: To prevent solvent-induced cytotoxicity, the final concentration of solvents like DMSO or ethanol in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. The tolerance to organic solvents can vary between cell lines, so it is recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q4: Can I dissolve this compound directly in the cell culture medium?

A4: Direct dissolution of this compound in cell culture medium is not recommended due to its poor aqueous solubility.[1] This will likely result in incomplete dissolution and immediate precipitation.

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Media
Potential Cause Troubleshooting Steps
High Final Concentration: The final concentration of this compound exceeds its solubility limit in the culture medium.1. Decrease Final Concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Serial Dilution: Instead of adding the high-concentration stock directly, perform a serial dilution in the medium.
Rapid Solvent Exchange: The abrupt change from an organic solvent to an aqueous environment causes the compound to crash out of solution.1. Slow, Drop-wise Addition: Add the stock solution very slowly (drop-wise) to the vortexing or swirling culture medium. This facilitates rapid dispersion and prevents localized high concentrations. 2. Increase Medium Volume: Add the stock solution to a larger volume of medium to aid in dispersion.
Low Temperature of Media: The solubility of many compounds, including this compound, can be lower at cooler temperatures.Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
Issue: Precipitate Forms Over Time During Incubation
Potential Cause Troubleshooting Steps
Thermodynamic Insolubility: The initial dissolved state was supersaturated and thermodynamically unstable, leading to delayed precipitation.1. Reduce Final Concentration: The most effective solution is to lower the final concentration of this compound to a level that is thermodynamically stable in your medium. 2. Use of a Solubilizing Agent: Consider the use of a biocompatible solubilizing agent, such as cyclodextrins, but validate for any effects on your experimental outcomes.
Interaction with Media Components: this compound may be interacting with components in the serum or media, leading to the formation of an insoluble complex.1. Reduce Serum Concentration: If using serum, try reducing the serum percentage during the treatment period, if your cells can tolerate it. 2. Test Different Media Formulations: If possible, test the solubility of this compound in different basal media.
pH Changes in Media: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the compound.Monitor and Buffer pH: Ensure your medium is adequately buffered and monitor the pH, especially for long-term experiments.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. This data is crucial for preparing appropriate stock solutions and understanding the compound's behavior when diluted in aqueous media.

Solvent Solubility
DMF5 mg/mL
DMSO5 mg/mL
Ethanol3 mg/mL
DMSO:PBS (pH 7.2) (1:5)0.15 mg/mL
Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Protocol for Preparation of this compound Working Solution

This protocol outlines the recommended steps for preparing a working solution of this compound in cell culture medium to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 10 mM (or the highest desired stock concentration).

    • Ensure the compound is fully dissolved by vortexing.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed (37°C) complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.

    • Crucially, ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).

    • Visually inspect the medium for any signs of precipitation against a light source.

    • Use the freshly prepared this compound-containing medium for your cell treatment immediately.

Visualizations

CAY10506_Troubleshooting_Workflow cluster_start Start cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_end Resolution start Precipitation Observed q_concentration Is final concentration too high? start->q_concentration q_thermo Is it thermodynamically unstable? start->q_thermo Delayed s_lower_conc Lower final concentration q_concentration->s_lower_conc Yes q_addition Was addition too rapid? q_concentration->q_addition No end No Precipitation s_lower_conc->end s_slow_addition Add drop-wise to swirling media q_addition->s_slow_addition Yes q_temp Was media pre-warmed? q_addition->q_temp No s_slow_addition->end s_prewarm Pre-warm media to 37°C q_temp->s_prewarm No q_temp->q_thermo Yes s_prewarm->end s_reduce_conc Reduce final concentration q_thermo->s_reduce_conc Yes q_interaction Interaction with media components? q_thermo->q_interaction No s_reduce_conc->end s_serum Reduce serum / test different media q_interaction->s_serum Possible q_interaction->end Unlikely s_serum->end

References

CAY10506 In Vivo Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo use of CAY10506. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic compound that acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. By activating PPARγ, this compound can modulate the expression of a variety of genes involved in these pathways.

Q2: What are the potential in vivo applications of this compound?

Given its function as a PPARγ agonist, this compound is primarily investigated for its potential therapeutic effects in metabolic diseases such as type 2 diabetes and in inflammatory conditions.

Q3: What is the solubility of this compound?

The solubility of this compound in various common solvents is summarized in the table below. This information is critical for preparing appropriate vehicle formulations for in vivo administration.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility
DMF~5 mg/mL
DMSO~5 mg/mL
DMSO:PBS (pH 7.2) (1:5)~0.15 mg/mL
Ethanol~3 mg/mL

Troubleshooting Guide

Issue: this compound is precipitating out of my vehicle solution.

  • Possible Cause 1: Incorrect solvent or vehicle composition. this compound has limited aqueous solubility.

    • Solution: For oral administration, consider formulating this compound as a suspension in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (B213188) (CMC). For intraperitoneal or subcutaneous injection, a co-solvent system may be necessary. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle containing a solubilizing agent such as PEG300 and a surfactant like Tween 80. Always perform a small-scale test to ensure stability before preparing a large batch.

  • Possible Cause 2: The concentration of this compound is too high for the chosen vehicle.

    • Solution: Refer to the solubility data in Table 1. Ensure that the final concentration of this compound in your formulation does not exceed its solubility limit in that specific vehicle. It may be necessary to adjust the dose volume to administer the required dose without causing precipitation.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Prepare and store the formulation at a consistent temperature. Some compounds may precipitate out of solution when cooled. If the formulation must be stored, check for precipitation and gently warm and vortex to redissolve if necessary before administration.

Issue: I am observing toxicity or adverse effects in my animal model that may be related to the vehicle.

  • Possible Cause 1: High concentration of organic solvent. Solvents like DMSO can be toxic at higher concentrations.

    • Solution: Minimize the percentage of organic solvent in your final formulation. A general guideline is to keep the final concentration of DMSO below 10% for in vivo studies, and ideally even lower. Always include a vehicle-only control group in your experiment to assess the effects of the vehicle itself.

  • Possible Cause 2: Irritation from the vehicle formulation. Some vehicles can cause local irritation upon injection.

    • Solution: Ensure the pH of your final formulation is within a physiologically acceptable range (typically pH 6.5-7.5). If using a co-solvent system, ensure that the components are well-tolerated at the concentrations used. Consider alternative administration routes if local irritation persists.

Experimental Protocols

Note: The following protocols are suggested starting points based on common practices for in vivo administration of PPARγ agonists and other poorly water-soluble compounds. Optimization for your specific animal model and experimental design is highly recommended.

Protocol 1: Oral Gavage Administration (Suspension)
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water or saline. To do this, slowly add 0.5 g of CMC to 100 mL of water/saline while stirring vigorously to prevent clumping. Continue stirring until the CMC is fully dissolved.

  • This compound Suspension Preparation:

    • Weigh the required amount of this compound.

    • Add a small volume of the 0.5% CMC vehicle to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously vortexing or sonicating to ensure a uniform suspension.

  • Administration: Administer the suspension to the animals via oral gavage at the desired dose. Ensure the suspension is well-mixed immediately before each administration.

Protocol 2: Intraperitoneal (IP) Injection (Co-solvent System)
  • Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).

  • Vehicle Preparation: Prepare a vehicle solution consisting of PEG300, Tween 80, and sterile saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% saline.

  • Final Formulation Preparation:

    • Calculate the volume of the this compound stock solution needed for your desired final concentration.

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Add the appropriate volume of PEG300 and vortex to mix.

    • Add the appropriate volume of Tween 80 and vortex to mix.

    • Finally, add the sterile saline to reach the final desired volume and vortex thoroughly. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).

  • Administration: Administer the solution via IP injection. Always include a vehicle control group with the same final concentrations of DMSO, PEG300, and Tween 80.

Signaling Pathway and Experimental Workflow Diagrams

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE PPARg_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Biological_Effects Biological Effects (e.g., ↓ Glucose, ↓ Inflammation) Target_Genes->Biological_Effects Leads to

Caption: PPARγ Signaling Pathway Activation by this compound.

In_Vivo_Experiment_Workflow Start Start Vehicle_Prep Vehicle Formulation & Solubility Test Start->Vehicle_Prep Dosing_Prep Dose Preparation Vehicle_Prep->Dosing_Prep Administration This compound Administration Dosing_Prep->Administration Animal_Acclimation Animal Acclimation & Grouping Animal_Acclimation->Administration Monitoring Monitoring (Health & Behavior) Administration->Monitoring Data_Collection Data & Sample Collection Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: General Workflow for In Vivo Experiments with this compound.

Technical Support Center: Validating CAY10506 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on validating the cellular target engagement of CAY10506. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges. For the purpose of providing concrete examples, we will proceed with the understanding that this compound is an inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of PARP7. PARP7, also known as TIPARP, is a mono-ADP-ribosyltransferase involved in regulating cellular stress responses and immune signaling pathways.[1] Specifically, PARP7 negatively regulates the STING (stimulator of interferon genes) pathway, which is crucial for the anti-tumor immune response. By inhibiting PARP7, this compound can reactivate the STING pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.[1]

Q2: What is the first and most direct method to confirm that this compound is engaging PARP7 in my cells?

A2: The Cellular Thermal Shift Assay (CETSA) is a powerful and direct method to confirm target engagement in a cellular context.[1][2][3][4] This technique is based on the principle that the binding of a ligand, like this compound, to its target protein, PARP7, increases the protein's thermal stability.[1][2] A positive CETSA result, shown by an increased melting temperature of PARP7 in the presence of this compound, provides strong evidence of direct physical interaction within the cell.[1]

Q3: My CETSA results show PARP7 engagement, but I don't observe the expected downstream phenotypic effects. What could be the reason?

A3: There are several potential reasons for this discrepancy:

  • Insufficient Target Inhibition: The concentration of this compound might be enough to cause a detectable thermal shift but not high enough to achieve the level of PARP7 inhibition required for a downstream effect. It is important to perform a dose-response curve to correlate target engagement with the functional cellular outcome.

  • Cellular Context: The specific cell line you are using may have redundant or compensatory signaling pathways that mask the effect of PARP7 inhibition.

  • Assay Sensitivity: The functional assay you are using to measure the downstream phenotype may not be sensitive enough to detect the changes induced by the level of PARP7 inhibition achieved.

Q4: What are the essential controls to include in my this compound target engagement experiments?

A4: It is crucial to include the following controls:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.

  • Positive Control Inhibitor: If available, a known PARP7 inhibitor to ensure the assay is performing as expected.

  • Negative Control Compound: A structurally similar but inactive compound to demonstrate the specificity of this compound.

  • Loading Controls (for Western Blots): Housekeeping proteins (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Q5: How can I measure the functional consequence of PARP7 inhibition by this compound?

A5: Since PARP7 negatively regulates the STING pathway, a functional consequence of PARP7 inhibition would be the upregulation of type I interferon signaling.[1] This can be measured by quantifying the expression of interferon-stimulated genes (ISGs) using RT-qPCR or by measuring the levels of secreted type I interferons using an ELISA.

Troubleshooting Guides

Issue 1: I am not observing a thermal shift in my CETSA experiment for PARP7 with this compound.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for inducing a thermal shift.
Incorrect Incubation Time Optimize the incubation time of this compound with the cells. Typically, 1-2 hours is a good starting point.
Inefficient Cell Lysis Ensure complete cell lysis to release the target protein. Try alternative lysis methods such as freeze-thaw cycles or sonication.
Low PARP7 Expression Confirm that your chosen cell line expresses detectable levels of PARP7 by performing a baseline Western blot.
Antibody Issues (for Western Blot detection) Validate the specificity and sensitivity of your primary antibody for PARP7. Ensure you are using the recommended antibody dilution and incubation conditions.
Compound Instability/Precipitation Visually inspect the cell culture media for any signs of compound precipitation. Ensure the compound is fully dissolved in the vehicle before adding it to the media.

Issue 2: My Western blot for PARP7 shows inconsistent results or high background.

Possible Cause Troubleshooting Step
Uneven Protein Loading Quantify the protein concentration of each lysate using a BCA or Bradford assay and load equal amounts of protein per lane. Always normalize to a loading control.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[5]
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to find the optimal concentrations that give a strong signal with low background.
Inadequate Washing Increase the number and/or duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies.[5]
Membrane Transfer Issues Ensure complete transfer of proteins from the gel to the membrane. You can stain the gel with Coomassie Blue after transfer to check for remaining protein.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PARP7 Target Engagement

This protocol describes how to assess the binding of this compound to its target, PARP7, in intact cells.[1][2]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in a cell culture incubator.

  • Heating Step:

    • After treatment, wash the cells with PBS.

    • Resuspend the cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for PARP7.

    • Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

  • Data Analysis:

    • Quantify the band intensities for PARP7 at each temperature point.

    • Plot the percentage of soluble PARP7 as a function of temperature for both vehicle- and this compound-treated samples to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: Immunoprecipitation (IP) - Kinase Assay to Assess Downstream Effects

While PARP7 is not a kinase, a similar IP-based approach can be used to assess its enzymatic activity or its interaction with downstream effectors. This protocol provides a general framework that can be adapted.

Methodology:

  • Cell Lysis:

    • After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

    • Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly.[6]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant.[6]

  • Immunoprecipitation:

    • Incubate the cell lysate (200-500 µg of protein) with a primary antibody against the downstream target of interest overnight at 4°C with gentle rocking.[6]

    • Add Protein A/G agarose (B213101) beads and incubate for another 1-3 hours at 4°C.[6]

    • Wash the beads five times with ice-cold cell lysis buffer.[6]

  • Elution and Western Blot Analysis:

    • Resuspend the pellet in 3X SDS sample buffer and boil for 5 minutes to elute the proteins.[6]

    • Load the samples onto an SDS-PAGE gel and perform Western blotting to detect the protein of interest and any co-immunoprecipitated proteins.

Visualizations

PARP7_Signaling_Pathway cluster_0 Cell DNA Cytosolic DNA cGAS cGAS DNA->cGAS senses STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of PARP7 PARP7 PARP7->STING inhibits This compound This compound This compound->PARP7 inhibits

Caption: this compound inhibits PARP7, relieving STING pathway suppression.

CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Harvest and aliquot cell suspension A->B C 3. Heat aliquots across a temperature gradient B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to pellet aggregated proteins D->E F 6. Collect supernatant (soluble proteins) E->F G 7. Analyze by Western Blot for PARP7 F->G H 8. Quantify bands and plot melting curves G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Tree Start No thermal shift observed in CETSA Q1 Is PARP7 expressed in your cell line? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have you optimized This compound concentration? A1_Yes->Q2 Action1 Select a cell line with known PARP7 expression. A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is your PARP7 antibody validated and working? A2_Yes->Q3 Action2 Perform a dose-response experiment. A2_No->Action2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review lysis and heating protocol for errors. A3_Yes->End Action3 Validate antibody or try a different one. A3_No->Action3

Caption: Troubleshooting decision tree for CETSA experiments.

References

Validation & Comparative

CAY10506: A Comparative Guide to a Potent 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CAY10506, also known as SW033291, with other inhibitors of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This compound has emerged as a highly potent and selective agent for the inhibition of 15-PGDH, a key enzyme in the catabolism of prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a signaling molecule with significant roles in tissue regeneration and homeostasis.[1][2][3] This guide presents quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to facilitate an objective evaluation of this compound against other available inhibitors.

Quantitative Comparison of 15-PGDH Inhibitors

The following table summarizes the in vitro potency of this compound (SW033291) in comparison to other known inhibitors of 15-PGDH. It is important to note that while efforts have been made to present a standardized comparison, the data are compiled from various studies and may have been generated under slightly different experimental conditions.

InhibitorIC50 (nM)K_i_ (nM)Mechanism of ActionReference
This compound (SW033291) ~1.5 ~0.1 Non-competitive vs. PGE2 [1][3]
ML14856-Uncompetitive[4]
Compound 4 (rhodanine alkylidene)20-Not specified[5]
Compound 5 (triazole)22-Not specified[5]
Compound 6 (benzimidazole)12-Not specified[5]
L'Oreal Compound 3 (aminooxy amide)6000-Not specified[5]

Note: A lower IC50 or Ki value indicates higher potency.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the Graphviz DOT language.

15-PGDH_Signaling_Pathway cluster_synthesis Prostaglandin Synthesis cluster_degradation Prostaglandin Degradation cluster_inhibition Inhibition cluster_downstream Downstream Effects AA Arachidonic Acid COX COX-1/2 AA->COX PGE2_s PGE2 COX->PGE2_s PGE2_d PGE2 PGDH 15-PGDH PGE2_d->PGDH PGE2_up Increased PGE2 PGE2_d->PGE2_up Increased levels due to inhibition Keto_PGE2 15-keto-PGE2 (inactive) PGDH->Keto_PGE2 This compound This compound This compound->PGDH EP_receptors EP Receptors PGE2_up->EP_receptors Tissue_Regeneration Tissue Regeneration (e.g., Bone Marrow, Colon, Liver) EP_receptors->Tissue_Regeneration

15-PGDH signaling pathway and the effect of this compound.

In_Vivo_Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Model Induce Disease Model in Mice (e.g., Colitis via DSS, Bone Marrow Ablation, Partial Hepatectomy) Vehicle Vehicle Control Group Model->Vehicle CAY10506_group This compound (SW033291) Group Model->CAY10506_group Analysis Monitor Disease Progression (e.g., Weight loss, Colon length, Blood counts, Liver mass) Vehicle->Analysis CAY10506_group->Analysis Histology Histological Analysis Analysis->Histology Biomarkers Biomarker Analysis (e.g., PGE2 levels, Cytokines) Analysis->Biomarkers

A generalized in vivo experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro 15-PGDH Inhibition Assay

This protocol is based on the methods described in the initial characterization of SW033291.[1]

  • Reagents and Materials:

    • Recombinant human 15-PGDH enzyme.

    • This compound (SW033291) and other test inhibitors dissolved in a suitable solvent (e.g., DMSO).

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

    • NAD+ (cofactor).

    • PGE2 (substrate).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in the reaction buffer.

    • In a 96-well plate, add the reaction buffer, recombinant 15-PGDH enzyme (e.g., at a final concentration of 6 nM), and the inhibitor at various concentrations.[1]

    • Add NAD+ to the wells.

    • Initiate the reaction by adding PGE2.

    • The activity of 15-PGDH is determined by measuring the rate of NADH production, which is fluorescent (Excitation: ~340 nm, Emission: ~460 nm).

    • The fluorescence is monitored kinetically over a set period.

    • The percent inhibition is calculated relative to a vehicle control (e.g., DMSO).

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Studies

The in vivo efficacy of this compound (SW033291) has been demonstrated in several preclinical models of tissue injury and regeneration.[1][2][6] Below are generalized protocols based on these studies.

1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model: [1]

  • Animals: C57BL/6 mice.

  • Induction of Colitis: Administer DSS (e.g., 2.5-3%) in the drinking water for a specified period (e.g., 7 days).

  • Treatment: Administer this compound (e.g., 5-10 mg/kg, intraperitoneally, twice daily) or vehicle control during and/or after DSS administration.[1]

  • Endpoints: Monitor body weight, stool consistency, and rectal bleeding. At the end of the study, collect colon tissue for measurement of colon length, histological analysis of inflammation and ulceration, and measurement of PGE2 levels.

2. Bone Marrow Transplantation Model: [1][6]

  • Animals: C57BL/6 mice.

  • Procedure: Lethally irradiate recipient mice to ablate their hematopoietic system.

  • Transplant a limited number of bone marrow cells from donor mice.

  • Treatment: Administer this compound (e.g., 5 mg/kg, intraperitoneally, twice daily) or vehicle control for a specified period post-transplantation.[1]

  • Endpoints: Monitor survival. Perform complete blood counts at regular intervals to assess the recovery of neutrophils, platelets, and red blood cells.[1][6]

3. Partial Hepatectomy Model for Liver Regeneration: [1]

  • Animals: C57BL/6 mice.

  • Procedure: Surgically remove two-thirds of the liver.

  • Treatment: Administer this compound (e.g., 5 mg/kg, intraperitoneally, twice daily) or vehicle control after surgery.

  • Endpoints: At various time points post-surgery, euthanize mice and harvest the regenerating liver. Measure the liver-to-body weight ratio to assess regeneration. Perform histological analysis (e.g., Ki-67 staining) to quantify hepatocyte proliferation.

Selectivity and Performance of this compound

This compound (SW033291) has demonstrated high selectivity for 15-PGDH. In thermal denaturation assays, SW033291 significantly shifted the melting temperature of 15-PGDH, indicating a strong and specific interaction, while it had no effect on the melting temperature of two other closely related short-chain dehydrogenases.[1] This high selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

In vivo studies have consistently shown that administration of this compound leads to a significant (approximately two-fold) increase in PGE2 levels in various tissues, including bone marrow, colon, and liver.[1] This elevation in endogenous PGE2 is believed to be the primary mechanism through which this compound promotes tissue regeneration and repair in the aforementioned preclinical models.

Conclusion

This compound (SW033291) is a potent and selective inhibitor of 15-PGDH with demonstrated in vivo efficacy in promoting tissue regeneration. Its high affinity and specificity, as evidenced by its low nanomolar Ki and IC50 values and selectivity over related enzymes, make it a valuable research tool and a promising therapeutic candidate. The experimental data strongly support its mechanism of action via the elevation of endogenous PGE2 levels. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this compound as a modulator of the prostaglandin signaling pathway.

References

CAY10506: A Comparative Analysis of a PPARγ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the specificity and selectivity of CAY10506 in comparison to other peroxisome proliferator-activated receptor gamma (PPARγ) agonists.

Introduction

This compound is a synthetic agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization. Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been utilized in the treatment of type 2 diabetes. However, the therapeutic benefits of full PPARγ agonists are often accompanied by undesirable side effects, including weight gain, fluid retention, and cardiovascular risks. This has spurred the development of novel PPARγ modulators with improved selectivity and safety profiles. This guide provides a comparative analysis of this compound, examining its specificity and selectivity in the context of other well-characterized PPARγ agonists.

This compound: Target Profile and Potency

This compound is identified as a potent activator of human PPARγ with a half-maximal effective concentration (EC50) of 10 μM. Its primary mechanism of action involves binding to the ligand-binding domain of PPARγ, leading to the recruitment of coactivators and subsequent regulation of target gene expression.

Comparative Selectivity Analysis

A critical aspect in the evaluation of a PPARγ agonist is its selectivity for the gamma isoform over the other two PPAR isoforms, PPARα and PPARδ. PPARα is primarily involved in fatty acid oxidation, while PPARδ plays a role in lipid metabolism and inflammation.[1][2] Off-target activation of these isoforms can lead to a different pharmacological profile.

To provide a comprehensive comparison, this guide includes data on several alternative PPARγ agonists:

  • Rosiglitazone: A well-known thiazolidinedione (TZD) and a potent, selective PPARγ agonist.[3]

  • Pioglitazone (B448): Another TZD with PPARγ agonist activity, also exhibiting some PPARα activity.[4]

  • Farglitazar: A non-TZD PPARγ agonist.

  • GW1929: A potent and highly selective PPARγ agonist.

CompoundTargetEC50 / IC50 (nM)Selectivity ProfileReference
This compound PPARγ 10,000 Data on PPARα and PPARδ not available.
RosiglitazonePPARγ42Highly selective for PPARγ.[3]
PioglitazonePPARγ~500Primarily a PPARγ agonist with some PPARα activity.[4]
FarglitazarPPARγData not availableSelective PPARγ agonist.
GW1929PPARγ~3Highly selective for PPARγ over PPARα and PPARδ.

Signaling Pathways and Experimental Workflows

The activation of PPARγ by an agonist like this compound initiates a cascade of molecular events that ultimately modulate gene expression. A simplified representation of this signaling pathway is depicted below.

PPAR_Signaling_Pathway cluster_nucleus Nucleus Agonist This compound (or other agonist) Receptor_Cytoplasm PPARγ/RXR (inactive) Agonist->Receptor_Cytoplasm Receptor_Nucleus PPARγ/RXR (active) Receptor_Cytoplasm->Receptor_Nucleus Translocates PPRE PPRE Receptor_Nucleus->PPRE Binds to Coactivators Coactivators Receptor_Nucleus->Coactivators Recruits Target_Gene Target Gene Transcription PPRE->Target_Gene Regulates

Caption: Simplified signaling pathway of PPARγ activation.

The specificity and selectivity of compounds like this compound are typically determined using a variety of in vitro assays. A general workflow for such an analysis is outlined below.

Selectivity_Assay_Workflow cluster_screening Primary Screening cluster_confirmation Functional Confirmation cluster_selectivity Selectivity Profiling cluster_off_target Off-Target Screening Primary_Assay Primary Ligand Binding Assay (e.g., TR-FRET) Reporter_Assay Reporter Gene Assay (for PPARγ activation) Primary_Assay->Reporter_Assay Confirm Hits PPAR_alpha_Assay PPARα Activity Assay Reporter_Assay->PPAR_alpha_Assay Assess Selectivity PPAR_delta_Assay PPARδ Activity Assay Reporter_Assay->PPAR_delta_Assay Off_Target_Panel Broad Panel Screening (e.g., Kinase Panel) Reporter_Assay->Off_Target_Panel Assess Broad Selectivity

Caption: General workflow for selectivity analysis of a PPARγ agonist.

Experimental Protocols

The determination of agonist potency and selectivity relies on robust and well-defined experimental protocols. Two commonly employed methods are the LanthaScreen™ TR-FRET Coactivator Assay and Reporter Gene Assays.

LanthaScreen™ TR-FRET PPARγ Coactivator Assay

This assay measures the binding of a ligand to the PPARγ ligand-binding domain (LBD), which in turn promotes the recruitment of a fluorescently labeled coactivator peptide. The proximity of the coactivator peptide to a terbium-labeled anti-GST antibody bound to the GST-tagged PPARγ-LBD results in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

Materials:

  • GST-tagged PPARγ-LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescein-labeled coactivator peptide

  • Test compounds (e.g., this compound) and controls

  • Assay buffer

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the assay plate.

  • Prepare a mixture of GST-PPARγ-LBD and Terbium-anti-GST antibody in assay buffer and add to the wells.

  • Incubate at room temperature for a specified period.

  • Add the fluorescein-labeled coactivator peptide to the wells.

  • Incubate at room temperature for a specified period, protected from light.

  • Measure the TR-FRET signal at the appropriate emission wavelengths (e.g., 520 nm for fluorescein (B123965) and 490 nm for terbium) after a time delay (typically 100 µs).

  • Calculate the emission ratio (520 nm / 490 nm) and plot against the compound concentration to determine the EC50 value.

PPARγ Reporter Gene Assay

This cell-based assay measures the functional consequence of PPARγ activation by a ligand. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs).

Materials:

  • A suitable mammalian cell line (e.g., HEK293T)

  • Expression vector for full-length human PPARγ

  • Reporter plasmid containing a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound) and controls

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

  • Plate the transfected cells into a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compounds or controls.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot against the compound concentration to determine the EC50 value.

Conclusion

This compound is a known agonist of PPARγ. While its potency has been established, a comprehensive understanding of its selectivity profile, particularly in direct comparison with other established PPARγ agonists, requires further investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies. A thorough characterization of the specificity and selectivity of this compound will be crucial in determining its potential as a research tool and its therapeutic promise. Further studies are warranted to elucidate its activity on PPARα and PPARδ, as well as its broader off-target profile, to fully assess its potential benefits and liabilities.

References

Target Validation Showdown: CAY10506 vs. CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, robust target validation is paramount to success. Selecting the right tool to confirm the role of a potential therapeutic target can save invaluable time and resources. This guide provides a comprehensive comparison of two prominent target validation technologies: the small molecule inhibitor CAY10506 and the revolutionary gene-editing tool CRISPR-Cas9, with a focus on the epigenetic reader protein BRD4 as a target.

At a Glance: this compound vs. CRISPR-Cas9

FeatureThis compound (BET Inhibitor)CRISPR-Cas9 (Gene Editing)
Mechanism of Action Reversible binding to the bromodomains of BET proteins (including BRD4), preventing their interaction with acetylated histones.Permanent disruption of the target gene (e.g., BRD4) at the DNA level, leading to a complete loss of protein expression.
Mode of Intervention Chemical perturbationGenetic perturbation
Reversibility ReversiblePermanent
Speed of Effect Rapid, within hours of treatmentSlower, requires time for protein turnover after gene knockout
Specificity Potential for off-target effects on other BET family members or unrelated proteins.High on-target specificity, but potential for off-target DNA cleavage.[1]
Application Mimics the action of a therapeutic drug, useful for assessing druggability.Provides a definitive genetic validation of the target's role in a specific phenotype.

Performance Data: A Quantitative Comparison

The following tables summarize key quantitative data for both this compound and CRISPR-Cas9 in the context of BRD4 target validation.

This compound: Potency and Cellular Effects
Cell LineIC50 (JQ1)Downstream Effect on c-MYCReference
Human Colorectal Cancer Cell Lines (various)~50-75% reduction in mRNA at 500-1000 nMSignificant decrease in c-MYC mRNA and protein levels.[2]
Merkel Cell Carcinoma (MCC) Cell LinesNot specifiedJQ1 treatment selectively depleted BRD4 enrichment at the c-Myc putative super-enhancer region, correlating with suppressed c-Myc expression.[3][3]
CRISPR-Cas9: Knockout Efficiency and Phenotypic Consequences

CRISPR-Cas9-mediated knockout of BRD4 leads to a significant reduction in protein levels and downstream target gene expression.

Cell LineBRD4 Protein ReductionDownstream Effect on c-MYCReference
A375 Melanoma CellsSignificant decreaseSignificant decrease in c-MYC expression.[4]
Human NMC cell linesNot quantifiedsiRNA knockdown of BRD4-NUT leads to a greater decrease in MYC protein levels than siRNA knockdown of MYC.[5][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for target validation using this compound and CRISPR-Cas9.

This compound: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular context.[6][7][8][9]

Objective: To determine if this compound directly engages with BRD4 protein in intact cells.

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Protocol:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Quantification of Soluble BRD4: Carefully collect the supernatant and quantify the amount of soluble BRD4 using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble BRD4 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CRISPR-Cas9: Lentiviral-Mediated Knockout of BRD4

This protocol describes the generation of a stable BRD4 knockout cell line using a lentiviral CRISPR-Cas9 system.[10][11][12]

Objective: To create a cell line with a permanent disruption of the BRD4 gene to study the functional consequences of its absence.

Protocol:

  • sgRNA Design and Cloning: Design and clone two specific single-guide RNAs (sgRNAs) targeting an early exon of the BRD4 gene into a lentiviral vector co-expressing Cas9 nuclease.

  • Lentivirus Production: Co-transfect the lentiviral vector containing the sgRNA and Cas9 with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Transduction of Target Cells: Infect the target cancer cell line with the collected lentiviral particles. The multiplicity of infection (MOI) should be optimized for the specific cell line.

  • Selection of Transduced Cells: Select for successfully transduced cells using an appropriate selection marker present on the lentiviral vector (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

  • Verification of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from the clonal populations, PCR amplify the targeted region of the BRD4 gene, and perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot Analysis: Lyse the clonal cells and perform a Western blot to confirm the absence of BRD4 protein expression.

  • Phenotypic Analysis: Once the knockout is confirmed, the cell line can be used for various phenotypic assays to assess the functional consequences of BRD4 loss.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Signaling Pathway of BRD4 Inhibition

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to cMYC_Gene c-MYC Gene BRD4->cMYC_Gene recruits Pol II to Chromatin Chromatin cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription RNA_Pol_II RNA Pol II cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation promotes This compound This compound This compound->BRD4 inhibits binding

Caption: this compound inhibits BRD4, disrupting c-MYC transcription and cell proliferation.

Experimental Workflow for this compound (CETSA)

CETSA_Workflow Start Start: Cell Culture Treat_Cells Treat cells with this compound or Vehicle Start->Treat_Cells Heat_Challenge Apply Heat Challenge (Temperature Gradient) Treat_Cells->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Collect_Supernatant Western_Blot Western Blot for BRD4 Collect_Supernatant->Western_Blot Data_Analysis Analyze Data: Plot Soluble BRD4 vs. Temperature Western_Blot->Data_Analysis End End: Determine Thermal Shift Data_Analysis->End

Caption: Workflow for assessing this compound target engagement using CETSA.

Experimental Workflow for CRISPR-Cas9 Knockout

CRISPR_Workflow Start Start: Design sgRNAs for BRD4 Lentivirus Produce Lentivirus (sgRNA + Cas9) Start->Lentivirus Transduction Transduce Target Cells Lentivirus->Transduction Selection Select Transduced Cells Transduction->Selection Single_Cell_Cloning Single-Cell Cloning Selection->Single_Cell_Cloning Expansion Expand Clonal Populations Single_Cell_Cloning->Expansion Validation Validate Knockout Expansion->Validation Genomic_Sequencing Genomic DNA Sequencing (Indel Analysis) Validation->Genomic_Sequencing Genotype Western_Blot Western Blot (Protein Absence) Validation->Western_Blot Protein Phenotypic_Analysis Phenotypic Analysis of Knockout Cells Genomic_Sequencing->Phenotypic_Analysis Western_Blot->Phenotypic_Analysis

Caption: Workflow for generating and validating a BRD4 knockout cell line using CRISPR-Cas9.

Conclusion: Choosing the Right Tool for the Job

Both this compound and CRISPR-Cas9 are powerful tools for target validation, each with its own set of advantages and limitations.

  • This compound and other small molecule inhibitors are invaluable for assessing the "druggability" of a target. They provide a rapid and reversible means of probing a target's function in a manner that closely mimics a therapeutic intervention. However, the potential for off-target effects necessitates careful validation of on-target engagement.

  • CRISPR-Cas9 offers the gold standard for genetic target validation. By permanently removing the target protein, it provides a definitive answer to the question of whether the target is essential for a particular biological process. While highly specific, the potential for off-target mutations should be considered and controlled for in experimental design.

Ultimately, the choice between this compound and CRISPR-Cas9 will depend on the specific research question and the stage of the drug discovery process. For a comprehensive target validation strategy, a combinatorial approach, using both a selective small molecule inhibitor and a genetic knockout, will provide the most robust and compelling evidence.

References

Navigating Target Specificity: A Comparative Guide on CAY10506

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive analysis of CAY10506, clarifying its primary biological target and exploring the concept of cross-reactivity with protein kinases.

Initially, it is critical to establish that this compound is not a kinase inhibitor. It is a hybrid molecule combining lipoic acid and a thiazolidinedione (TZD) derivative. Published data identifies its primary activity as a human peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, with an EC50 value of 10 μM[1]. PPARs are nuclear receptors that regulate gene expression, playing key roles in metabolism and inflammation, which fundamentally distinguishes them from protein kinases that function by phosphorylating other proteins.

While direct experimental data on the cross-reactivity of this compound against a broad panel of kinases is not publicly available, an examination of its structural components can inform a discussion on potential off-target effects. The lipoic acid moiety has been shown to influence the activity of certain kinases, such as p38 mitogen-activated protein kinase (MAPK), in the context of glucose uptake. Additionally, studies have demonstrated that thiazolidinediones, the other key component of this compound, can exhibit off-target effects on various kinases. Therefore, while this compound is designed as a PPARγ agonist, the possibility of it interacting with kinases cannot be entirely ruled out without direct experimental evidence.

Comparison of Primary Targets: this compound vs. a Representative Kinase Inhibitor

To illustrate the distinct mechanisms of action, the following table compares this compound with a well-characterized kinase inhibitor, Staurosporine.

FeatureThis compoundStaurosporine (Representative Kinase Inhibitor)
Primary Target Class Nuclear Receptor (PPARγ)Protein Kinase
Mechanism of Action Binds to the ligand-binding domain of PPARγ, modulating gene transcription.Competitively binds to the ATP-binding site of a broad range of kinases, inhibiting their phosphorylating activity.
Primary Biological Effect Regulation of gene expression related to metabolism and inflammation.Inhibition of cellular signaling pathways controlled by phosphorylation.
Reported Potency EC50 = 10 μM for human PPARγ transactivation[1].IC50 in the nanomolar range for many kinases.

Experimental Protocol for Assessing Kinase Cross-Reactivity

To definitively determine the kinase cross-reactivity of this compound, a comprehensive kinase panel screening would be required. The following outlines a typical experimental protocol for such a study.

Objective: To determine the inhibitory activity of this compound against a broad panel of human protein kinases.

Materials:

  • This compound

  • A panel of purified, active human protein kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service)

  • Appropriate kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to test a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific peptide substrate, and the assay buffer.

  • Inhibitor Addition: Add the various concentrations of this compound to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection of Kinase Activity: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the negative control. Plot the inhibition data against the compound concentration and determine the IC50 value for any kinases that show significant inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a kinase inhibition assay.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound This compound Dilution Series Reaction Incubate with ATP Compound->Reaction Kinase Kinase & Substrate Mix Kinase->Reaction Detection Add Detection Reagent Reaction->Detection Analysis Measure Luminescence & Calculate IC50 Detection->Analysis

Caption: A simplified workflow for determining the inhibitory effect of a compound on kinase activity.

References

CAY10506 in Combination with Metformin for Enhanced Glycemic Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of CAY10506, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, when used in combination with the standard-of-care anti-diabetic drug, metformin (B114582). Due to the limited availability of specific data on this compound, this guide leverages extensive clinical and preclinical data from other thiazolidinediones (TZDs), pioglitazone (B448) and rosiglitazone (B1679542), as surrogates to illustrate the expected synergistic effects and underlying mechanisms of the combination therapy.

Introduction to this compound and Combination Therapy Rationale

This compound is a hybrid lipoic acid-thiazolidinedione derivative that functions as a selective agonist of PPARγ, a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitization. Activation of PPARγ by agonists like this compound leads to improved insulin sensitivity in peripheral tissues, primarily muscle and adipose tissue, and a reduction in circulating glucose levels.

Metformin, a biguanide, is a first-line therapy for type 2 diabetes that primarily acts by reducing hepatic glucose production.[1] The distinct and complementary mechanisms of action of a PPARγ agonist and metformin provide a strong rationale for their use in combination therapy. This approach targets multiple pathophysiological defects in type 2 diabetes, aiming for enhanced glycemic control and potentially a broader range of metabolic benefits than can be achieved with either agent alone.[2][3]

Synergistic Mechanisms of Action

The combination of a TZD, such as this compound, and metformin is expected to exert synergistic effects on glucose metabolism through two primary pathways:

  • Inhibition of Hepatic Glucose Production: Metformin's primary role is to suppress gluconeogenesis in the liver.[1][3]

  • Enhanced Peripheral Glucose Uptake: TZDs increase the sensitivity of muscle and fat cells to insulin, thereby promoting glucose uptake from the bloodstream.[1][4]

This dual approach addresses both the overproduction of glucose by the liver and its inefficient uptake by peripheral tissues, two key hallmarks of type 2 diabetes.

cluster_liver Hepatocyte cluster_muscle Muscle/Adipose Tissue Metformin Metformin HGP Reduced Hepatic Glucose Production Metformin->HGP Blood_Glucose Lowered Blood Glucose HGP->Blood_Glucose This compound This compound (PPARγ Agonist) Insulin_Sens Increased Insulin Sensitivity This compound->Insulin_Sens Glucose_Uptake Enhanced Glucose Uptake Insulin_Sens->Glucose_Uptake Glucose_Uptake->Blood_Glucose

Fig. 1: Complementary mechanisms of this compound and Metformin.

Comparative Efficacy: TZD and Metformin Combination Therapy

While specific clinical data for this compound in combination with metformin is not available, numerous studies have demonstrated the superior efficacy of combining other TZDs (pioglitazone and rosiglitazone) with metformin compared to monotherapy.

Table 1: Improvement in Glycemic Control with TZD + Metformin Combination Therapy
StudyTZD AgentTreatment DurationChange in HbA1c (Combination vs. Metformin alone)Change in Fasting Plasma Glucose (FPG) (Combination vs. Metformin alone)
Einhorn et al. (2000)[5]Pioglitazone16 weeks-0.83% (p ≤ 0.05)-37.7 mg/dL (p ≤ 0.05)
Pérez A et al. (2009)[6]Pioglitazone24 weeks-1.83% (vs. -0.99% for Metformin alone, p < 0.0001)-39.9 mg/dL (p < 0.01)
Rosenstock et al. (2006)[7]Rosiglitazone32 weeks-2.3% (vs. -1.8% for Metformin alone, p = 0.0008)-4.1 mmol/L (vs. -2.8 mmol/L for Metformin alone, p < 0.0001)
Fonseca et al. (2000)[8]Rosiglitazone26 weeks-1.2% (8mg Rosi) vs. placebo add-on-2.9 mmol/L (8mg Rosi) vs. placebo add-on
Table 2: Effects on Insulin Sensitivity and Beta-Cell Function
StudyTZD AgentKey Findings
Fonseca et al. (2000)[8]RosiglitazoneCombination therapy significantly improved insulin sensitivity and beta-cell function in a dose-dependent manner compared to metformin alone.
TODAY Study Group (2012)[9]RosiglitazoneIn adolescents and youth, metformin plus rosiglitazone resulted in a significantly greater improvement in insulin sensitivity compared to metformin alone during the first 6 months, an effect that was sustained over 48 months.
Natali & Ferrannini (2006)[4]TZDs (general)Systematic review concluded that TZDs, unlike metformin, improve insulin-mediated glucose uptake at all insulin levels, in addition to enhancing insulin suppression of endogenous glucose production.
Miyazaki et al. (2004)[10]TZDs (general)Combined thiazolidinedione–metformin treatment markedly improves sub-maximal and maximal insulin signaling to IR, IRS-1/PI3K, aPKC and PKBβ in type 2 diabetic muscle, exceeding the effects of either agent alone.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the efficacy of a this compound and metformin combination therapy.

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the effect of the drug combination on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2 liver cells or L6 muscle cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and metformin in a suitable solvent (e.g., DMSO). Dilute the stock solutions in culture medium to achieve the desired final concentrations.

  • Treatment: Treat cells with this compound alone, metformin alone, and in combination at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

In Vitro Glucose Uptake Assay

This assay measures the ability of cells to take up glucose from the surrounding medium in response to drug treatment.

  • Cell Culture and Differentiation: Culture cells such as 3T3-L1 adipocytes or L6 myotubes and differentiate them into mature cells.

  • Serum Starvation: Before the assay, starve the cells in a serum-free medium for a defined period.

  • Drug Treatment: Treat the cells with this compound, metformin, or their combination for a specified time.

  • Glucose Uptake: Add a glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG), to the cells and incubate for a short period.

  • Cell Lysis and Measurement: Wash the cells to remove excess glucose analog, lyse the cells, and measure the amount of internalized glucose analog using a scintillation counter (for radio-labeled glucose) or a fluorescence plate reader (for fluorescent analogs).

cluster_workflow Experimental Workflow: In Vitro Assays cluster_viability Cell Viability (MTT Assay) cluster_glucose Glucose Uptake Assay start Seed Cells (e.g., HepG2, L6) treatment Treat with: - this compound alone - Metformin alone - Combination start->treatment mtt Add MTT Reagent treatment->mtt glucose_analog Add Glucose Analog (e.g., 2-NBDG) treatment->glucose_analog solubilize Solubilize Formazan mtt->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs lysis Lyse Cells glucose_analog->lysis read_fluor Read Fluorescence lysis->read_fluor

Fig. 2: Workflow for in vitro evaluation of this compound and Metformin.

Conclusion

The combination of a PPARγ agonist like this compound with metformin represents a rational and evidence-based approach to the management of type 2 diabetes. The complementary mechanisms of action are expected to lead to superior glycemic control, improved insulin sensitivity, and better preservation of beta-cell function compared to monotherapy with either agent. While direct experimental data for this compound is pending, the extensive clinical evidence from other thiazolidinediones in combination with metformin provides a strong foundation for anticipating a favorable therapeutic profile. Further preclinical and clinical studies are warranted to specifically quantify the synergistic effects of this compound and metformin and to fully elucidate their combined impact on metabolic parameters.

References

Independent Validation of Bioactive Lipids: A Comparative Guide Featuring Prostaglandin E2, a Representative Compound from the CAY10506 Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CAY10506 "Bio-Active Lipid I Screening Library" from Cayman Chemical is a comprehensive collection of over 800 bioactive lipids, including prostaglandins, thromboxanes, cannabinoids, and sphingolipids. Due to the nature of this product as a diverse screening library, a direct validation of "this compound" as a single entity is not feasible. Instead, this guide provides an independent validation and comparison for a representative and prominent member of this library: Prostaglandin E2 (PGE2) .

PGE2 is a principal prostanoid with a vast range of biological activities, making it a frequent subject of study and a likely component of any bioactive lipid library. This guide will objectively compare PGE2's performance with alternative compounds and provide supporting experimental data and methodologies.

Comparative Analysis of PGE2 and Alternatives

PGE2's biological effects are primarily mediated through its interaction with four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is linked to distinct signaling pathways, leading to a variety of cellular responses. When selecting a compound for research, it is crucial to consider the desired downstream effects and the receptor binding profile.

CompoundTarget Receptor(s)Primary Biological EffectReported IC50/EC50
Prostaglandin E2 (PGE2) EP1, EP2, EP3, EP4 (Agonist)Pro-inflammatory, pain, fever, uterine contraction, gastric protectionVaries by receptor and cell type (nM range)
Sulprostone EP1, EP3 (Agonist)Uterine contraction, smooth muscle contractionEC50: ~1 nM (EP3)
Butaprost EP2 (Agonist)Vasodilation, bronchodilation, anti-inflammatoryEC50: ~10-100 nM
Misoprostol EP2, EP3, EP4 (Agonist)Gastric protection, uterine contraction-
L-798,106 EP3 (Antagonist)Inhibition of EP3-mediated effectsIC50: ~0.5 nM
GW 627368X EP4 (Antagonist)Anti-inflammatory, anti-nociceptiveIC50: ~30 nM

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key experiments used to characterize the activity of PGE2 and its analogs.

Receptor Binding Assay

This experiment determines the affinity of a compound for a specific receptor subtype.

Objective: To quantify the binding affinity (Ki) of PGE2 and alternative compounds to EP1, EP2, EP3, and EP4 receptors.

Methodology:

  • Membrane Preparation: Cell lines stably expressing a single human EP receptor subtype are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Radioligand Binding: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled competitor compound (PGE2 or alternative).

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Measurement)

This assay measures the functional consequence of receptor activation, specifically for Gs-coupled (EP2, EP4) and Gi-coupled (EP3) receptors.

Objective: To determine the potency (EC50) of PGE2 and its analogs in stimulating (EP2, EP4) or inhibiting (EP3) cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: Cells expressing the EP receptor of interest are cultured in appropriate media.

  • Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the test compound. For EP3, cells are co-stimulated with an adenylyl cyclase activator like forskolin.

  • cAMP Quantification: Intracellular cAMP levels are measured using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Dose-response curves are generated, and the EC50 values are calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of PGE2 and a typical experimental workflow for its characterization.

PGE2_Signaling_Pathways cluster_EP_Receptors EP Receptors cluster_G_Proteins G Proteins cluster_Effectors Downstream Effectors PGE2 Prostaglandin E2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC + Gi->AC - Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec

Caption: PGE2 signaling through its four receptor subtypes.

Experimental_Workflow start Start: Select Test Compound (e.g., PGE2) receptor_binding Receptor Binding Assay (Determine Ki) start->receptor_binding functional_assay In Vitro Functional Assay (e.g., cAMP, Ca²⁺ Flux) receptor_binding->functional_assay cell_based_assay Cell-Based Phenotypic Assay (e.g., Proliferation, Migration) functional_assay->cell_based_assay in_vivo_model In Vivo Model (e.g., Inflammation, Pain) cell_based_assay->in_vivo_model data_analysis Data Analysis and Comparison in_vivo_model->data_analysis conclusion Conclusion on Bioactivity and Potency data_analysis->conclusion

Caption: Workflow for characterizing a bioactive lipid.

Safety Operating Guide

Safe Disposal of CAY10506: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling CAY10506 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, drawing from its material safety data sheet and general best practices for hazardous chemical waste management.

Understanding the Hazards

This compound is a chemical compound that presents several hazards. It is classified as a highly flammable liquid and vapor, a serious eye irritant, and may cause drowsiness or dizziness.[1] Repeated exposure can lead to skin dryness or cracking.[1] Due to these properties, it is imperative to handle and dispose of this compound with caution, following all institutional and regulatory guidelines.

Quantitative Hazard Data Summary

Hazard ClassificationGHS CodeDescription
Flammable Liquid and VaporH225Highly flammable liquid and vapor.
Serious Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH336May cause drowsiness or dizziness.
Repeated Exposure HazardEUH066Repeated exposure may cause skin dryness or cracking.

Data sourced from the this compound Material Safety Data Sheet.[1]

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety goggles or face shield to protect against eye contact.[1]

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]

  • A lab coat or other protective clothing.[1]

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[1]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Designate a specific, labeled, and sealed container for this compound waste. The container should be made of a material compatible with flammable organic solvents.

  • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, paper towels), in this designated waste container.

3. Spill Management: In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Eliminate all ignition sources.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.[1]

  • Clean the spill area thoroughly.

4. Final Disposal:

  • All disposal procedures must comply with local, state, and federal regulations.[1]

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

  • Ensure the waste container is properly labeled with its contents before pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Assess Hazards of this compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Segregate this compound Waste C->D E Collect in a Labeled, Sealed Container D->E J Store Waste Container Securely E->J F Spill Occurs G Contain Spill with Inert Absorbent F->G H Collect Contaminated Material G->H I Place in Hazardous Waste Container H->I I->J K Contact EHS for Pickup J->K L Ensure Compliance with Regulations K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling CAY10506

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for CAY10506, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses/GogglesMust be worn at all times to protect from splashes.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant GlovesWear suitable protective gloves.
Body Protection Laboratory CoatWear a lab coat to protect skin and clothing.
Protective ClothingWear suitable protective clothing.[1]
Respiratory Protection Fume HoodUse in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Take precautionary measures against static discharge.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Store at -20°C.[1]

  • Protect from moisture.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] Do not empty into drains.[1] Transfer to a chemical waste container for proper disposal.[1]

Emergency Procedures

In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water and seek medical advice.[1]
Skin Contact Remove/take off immediately all contaminated clothing. Rinse skin with water.[1]
Inhalation Move to fresh air.
Ingestion Clean mouth with water and drink plenty of water afterwards.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Prepare workspace in a fume hood a->b c Retrieve this compound from -20°C storage b->c d Perform experimental procedures c->d e Decontaminate workspace d->e f Dispose of waste in designated chemical waste container e->f g Remove PPE f->g h Wash hands thoroughly g->h

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10506
Reactant of Route 2
CAY10506

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.